2-Amino-4-M-tolyl-butyric acid
Description
BenchChem offers high-quality 2-Amino-4-M-tolyl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-M-tolyl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMMMOBDAVUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Amino-4-(3-methylphenyl)butanoic Acid
Executive Summary & Structural Analysis[1]
This guide details the synthesis and characterization of 2-Amino-4-(3-methylphenyl)butanoic acid , a non-proteinogenic
In drug discovery, this scaffold serves as a critical peptidomimetic building block.[1] The addition of the methylene group (homo-elongation) imparts rotational flexibility distinct from phenylalanine, while the meta-methyl substituent increases lipophilicity (
Chemical Identity[3][4][5][6][7][8]
-
IUPAC Name: 2-Amino-4-(3-methylphenyl)butanoic acid
-
Molecular Formula:
-
Molecular Weight: 193.24 g/mol
-
Classification:
-Amino acid; Homophenylalanine derivative.[2][3]
Retrosynthetic Analysis
To design a robust synthetic route, we employ a disconnection approach centered on the
Strategic Disconnections
-
C2–C3 Bond Formation (Alkylation): Disconnecting the side chain from the
-carbon suggests an electrophilic alkyl halide (homobenzyl halide) and a nucleophilic glycine equivalent (e.g., diethyl acetamidomalonate). -
Functional Group Interconversion (FGI): The final amino acid is revealed via acid-catalyzed hydrolysis and decarboxylation.
Figure 1: Retrosynthetic tree illustrating the classical acetamidomalonate pathway.
Experimental Protocols
Route A: Classical Chemical Synthesis (Racemic)
Objective: Synthesis of dl-2-amino-4-(3-methylphenyl)butanoic acid on a multigram scale.
Mechanism:
Reagents Required[4][5][6][7][8][9][10]
-
Diethyl acetamidomalonate (DEAM)
-
1-(2-Bromoethyl)-3-methylbenzene (prepared from 3-methylphenethyl alcohol via
) -
Sodium ethoxide (
) in absolute ethanol -
Concentrated Hydrochloric acid (
) or Hydrobromic acid ( ) -
Dowex 50W-X8 cation exchange resin
Step-by-Step Methodology
1. Formation of the Enolate: Dissolve Sodium metal (1.1 eq) in absolute ethanol under nitrogen to generate sodium ethoxide. Add Diethyl acetamidomalonate (1.0 eq) to the stirred solution at room temperature.
-
Scientific Insight: The
of DEAM is ~13. NaOEt is sufficient to deprotonate the -carbon completely, forming a stable enolate. Ensure anhydrous conditions to prevent ester hydrolysis.
2. Alkylation (
-
Monitoring: Monitor consumption of DEAM by TLC (SiO2, EtOAc/Hexane 1:3). The product spot will be less polar than the starting malonate.
-
Workup: Cool to RT. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to obtain the crude alkylated diester.
3. Hydrolysis and Decarboxylation: Suspend the crude diester in 48% HBr or 6M HCl (10 mL per gram of substrate). Reflux for 12–18 hours.
-
Mechanism:[1][5][3][7][8][9][11] Acid catalysis first hydrolyzes the ethyl esters and the acetamide bond. The resulting gem-dicarboxylic acid is unstable at reflux temperatures and undergoes thermal decarboxylation to yield the target amino acid.
-
Visual Cue: Evolution of
gas will cease when the reaction is complete.
4. Purification (Critical Step): Evaporate the acid to dryness to remove excess HCl/HBr. Dissolve the residue in minimal water.
-
Ion Exchange: Load the solution onto a column containing Dowex 50W-X8 (
form). -
Wash: Wash with distilled water until the eluate is neutral (removes non-basic impurities).
-
Elution: Elute the amino acid with 1M
. Ninhydrin-positive fractions are collected.[12] -
Crystallization: Lyophilize the ammonia fractions or concentrate and crystallize from water/ethanol.
Route B: Asymmetric Synthesis (Enantioselective)
Objective: Synthesis of (S)-2-amino-4-(3-methylphenyl)butanoic acid. Method: Phase-Transfer Catalyzed (PTC) Alkylation using the O'Donnell Schiff Base.
Protocol Overview
Instead of DEAM, use N-(diphenylmethylene)glycine tert-butyl ester . Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%). Conditions: Toluene/50% KOH (aq), 0°C.
-
Mix the glycine imine ester, the chiral catalyst, and the alkyl halide in toluene.
-
Add 50% KOH. The chiral catalyst shuttles the hydroxide ion to the interface, deprotonating the glycine equivalent in a chiral pocket.
-
Stir vigorously at 0°C.
-
Hydrolysis: Treat the resulting chiral imine with 15% citric acid or 1M HCl in THF to cleave the imine and ester, yielding the enantiorenriched amino acid.
Bench Workflow Visualization
Figure 2: Step-by-step bench workflow for the synthesis of the target amino acid.
Characterization & Data Analysis
The following data represents the expected spectral signature for the pure compound.
NMR Spectroscopy ( , 300 MHz, )
The spectrum will display characteristic features of a homophenylalanine derivative with a meta-substituted toluene ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 – 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-substitution pattern |
| 7.00 – 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | Ortho/Para to methyl/alkyl |
| 3.95 | Triplet ( | 1H | Characteristic | |
| 2.65 – 2.80 | Multiplet | 2H | Benzylic protons (deshielded) | |
| 2.32 | Singlet | 3H | Ar-CH3 | Methyl group on the aromatic ring |
| 2.15 – 2.30 | Multiplet | 2H | Methylene bridge |
Mass Spectrometry (HRMS)[6]
-
Ionization Mode: ESI (+)
-
Calculated Mass (
): 194.1181 Da -
Formula:
Purity Assessment (HPLC)[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).
-
Note: As a zwitterion, retention may be low in standard RP-HPLC. Use of an ion-pairing agent (e.g., heptanesulfonic acid) or a HILIC column is recommended for better resolution.
Safety & Handling
-
Bromination Reagents:
is corrosive and reacts violently with water. Quench carefully. -
Alkyl Halides: 1-(2-Bromoethyl)-3-methylbenzene is a potential alkylating agent and should be treated as a mutagen. Use double gloves and work in a fume hood.
-
Product Storage: Store the final amino acid at 4°C. It is hygroscopic.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research. Link -
Jackson, R. F. W., et al. (1998). "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry." The Journal of Organic Chemistry. Link
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society. Link
-
Alchem Pharmtech. "Product Data: (S)-2-Amino-4-m-tolyl-butyric acid." Catalog Entry. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]
- 8. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. alchempharmtech.com [alchempharmtech.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(p-tolyl)butyric acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel amino acid, 2-Amino-4-(p-tolyl)butyric acid. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its potential application in therapeutic peptide and protein modifications. This document details its predicted physicochemical parameters, outlines a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development. The guide also includes detailed experimental protocols for the characterization of this and similar novel amino acids, ensuring scientific integrity and reproducibility.
Introduction
Unnatural amino acids, particularly those with aromatic moieties, are of significant interest in medicinal chemistry. They serve as valuable building blocks for creating peptides and proteins with enhanced stability, modified receptor-binding affinities, and improved pharmacokinetic profiles. 2-Amino-4-(p-tolyl)butyric acid, a non-proteinogenic amino acid, presents a unique structural motif with a p-tolyl group that can impart specific steric and electronic properties to parent molecules. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical Properties
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 | g/mol |
| Melting Point | Not available (predicted to be a solid at room temperature) | °C |
| Boiling Point | Not available | °C |
| pKa (Acidic) | ~2.2 | |
| pKa (Basic) | ~9.5 | |
| LogP | ~2.1 | |
| Water Solubility | Low to moderate | |
| Appearance | Predicted to be a white to off-white solid |
Synthesis of 2-Amino-4-(p-tolyl)butyric acid
A plausible and efficient synthetic route for 2-Amino-4-(p-tolyl)butyric acid can be adapted from established methods for α-amino acid synthesis, such as the amination of an α-bromocarboxylic acid.[1] The synthesis would commence from the commercially available precursor, 4-(p-tolyl)butanoic acid.
Synthetic Workflow
Sources
"Spectroscopic analysis of 2-Amino-4-(o-tolyl)butyric acid"
This technical guide details the spectroscopic validation of 2-Amino-4-(o-tolyl)butyric acid (also known as o-Methylhomophenylalanine), a non-proteinogenic amino acid often utilized as a chiral intermediate in peptide mimetics and pharmaceutical synthesis.[1]
Document Type: Technical Validation Standard Target Molecule: 2-Amino-4-(2-methylphenyl)butanoic acid CAS Registry (S-isomer): 1260610-36-3 Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]
Executive Summary & Structural Logic
In drug development, 2-Amino-4-(o-tolyl)butyric acid serves as a hydrophobic scaffold, often replacing Phenylalanine or Homophenylalanine to introduce steric bulk (via the o-methyl group) and restrict conformational freedom.[1] Its analysis requires distinguishing it from its meta- and para- isomers, as well as the des-methyl analogue (Homophenylalanine).[1]
The spectroscopic signature is defined by three distinct domains:
-
The Zwitterionic Core: The
-amino acid backbone ( -CH, -CH₂).[1] -
The Linker: The
-methylene bridge connecting the backbone to the aromatic system. -
The Aromatic Head: The o-tolyl moiety, characterized by a symmetry-breaking methyl substituent.
NMR Spectroscopy: The Primary Validation Tool
Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation.[2] The presence of the ortho-methyl group destroys the magnetic equivalence often seen in unsubstituted phenyl rings, creating a complex aromatic region.
Proton ( H) NMR Analysis
Solvent: D₂O (with NaOD for solubility) or DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Ar-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | Diagnostic Peak: Distinguishes from Homophenylalanine.[1] |
| 1.90 – 2.15 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center.[1] | |
| 2.65 – 2.85 | Triplet (t) / Multiplet | 2H | Benzylic protons; slightly shielded relative to p-tolyl due to ortho sterics.[1] | |
| 3.40 – 3.60 | dd or t | 1H | Chiral center proton; shift depends heavily on pH (zwitterion vs anion).[1] | |
| Ar-H | 7.05 – 7.25 | Multiplet (m) | 4H | Aromatic protons.[1] Ortho-substitution creates a complex ABCD-like system.[1] |
Mechanistic Insight:
The
Carbon ( C) NMR Analysis
Solvent: DMSO-
| Carbon Environment | Chemical Shift ( | Type | Notes |
| C=O | ~172.0 | Quaternary | Carboxylic acid/carboxylate.[1] |
| Ar-C (ipso) | ~139.0 | Quaternary | Linker attachment point.[1] |
| Ar-C (ortho-Me) | ~136.0 | Quaternary | Diagnostic: Carbon bearing the methyl group.[1] |
| Ar-CH | 125.0 – 131.0 | CH | 4 distinct signals due to lack of symmetry. |
| ~54.5 | CH | Chiral center. | |
| ~30.0 | CH₂ | Benzylic carbon. | |
| ~32.0 | CH₂ | Aliphatic bridge. | |
| Ar-CH₃ | ~19.2 | CH₃ | Diagnostic: o-Tolyl methyl carbon.[1] |
Mass Spectrometry (MS) & Fragmentation
High-Resolution Mass Spectrometry (HRMS) is required to confirm elemental composition, while MS/MS fragmentation validates the connectivity.[2]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
Fragmentation Pathway
The fragmentation follows a predictable pathway driven by the stability of the tropylium ion and the loss of the amino acid backbone.
-
Precursor Ion:
194.118 ( , Calc.[2] for C₁₁H₁₆NO₂).[3][4] -
Primary Loss (Neutral): Loss of HCOOH + NH₃ (typical for amino acids).[2]
-
Characteristic Fragment:
105.07 ( ).-
Mechanism: Cleavage of the
- bond yields the methyl-tropylium ion (or o-methylbenzyl cation).[1] This is the "fingerprint" of the o-tolyl side chain.
-
-
Secondary Fragment:
74.06 ( ) – The iminium ion of the amino acid backbone (glycine/alanine related fragment).[2]
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
-
3200 – 2800 cm⁻¹: Broad Ammonium (
) stretching (zwitterionic character).[2] -
2960 – 2850 cm⁻¹: Aliphatic C-H stretch.
-
1580 – 1610 cm⁻¹: Carboxylate (
) asymmetric stretch and N-H bending (Amide II like).[1] -
750 – 770 cm⁻¹: Diagnostic: C-H out-of-plane bending for 1,2-disubstituted benzene (ortho-substitution). This band distinguishes it from para- (800-850 cm⁻¹) and meta-isomers.[1]
Experimental Protocols
Protocol A: Sample Preparation for NMR
Purpose: To ensure complete dissolution and prevent aggregation for sharp resolution.[2]
-
Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.
-
Solvent Selection:
-
Routine: Add 0.6 mL DMSO-
. -
Chiral Resolution: If using a Chiral Shift Reagent (e.g., Europium salts), use CDCl₃ (requires derivatization to ester) or specialized polar solvents.[2]
-
-
Mixing: Sonicate for 60 seconds at ambient temperature.
-
Filtration: If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.
Protocol B: HPLC-MS Purity Check
Purpose: To verify purity >98% prior to biological assays.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/carbonyl) and 254 nm (aromatic); ESI-MS (+).[1][2]
Visualization: Structural Validation Workflow
The following diagram outlines the logical flow for confirming the identity of 2-Amino-4-(o-tolyl)butyric acid, distinguishing it from common analogues.
Caption: Logical decision tree for the spectroscopic validation of 2-Amino-4-(o-tolyl)butyric acid, filtering out des-methyl and regioisomers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102530, Homophenylalanine (2-Amino-4-phenylbutanoic acid). Retrieved from [Link][1][2]
- Context: Provides the baseline NMR and physical data for the parent scaffold (Homophenylalanine) used to derive o-tolyl shifts.
- Context: Verification of CAS registry number and commercial availability of the specific isomer.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Context: Authoritative source for calculating theoretical chemical shifts for ortho-substituted aromatic rings and amino acid fragmentation p
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Context: Reference tables for IR out-of-plane bending vibrations of 1,2-disubstituted benzenes (750-770 cm⁻¹).
Sources
Strategic Engineering of Non-Proteinogenic Scaffolds: The 2-Amino-4-tolyl-butyric Acid Class
Executive Summary
In the landscape of modern medicinal chemistry, the modification of natural amino acid side chains remains a primary strategy for optimizing pharmacokinetics and receptor affinity.[1][2] 2-Amino-4-tolyl-butyric acid —often referred to as 4-methyl-homophenylalanine —represents a critical non-proteinogenic scaffold. By extending the alkyl chain of phenylalanine and introducing a lipophilic methyl substituent on the aromatic ring, this molecule offers unique advantages in designing peptidomimetics, particularly for ACE (Angiotensin-Converting Enzyme) inhibitors , NEP (Neutral Endopeptidase) inhibitors , and DPP-4 (Dipeptidyl Peptidase-4) antagonists .
This technical guide dissects the structure-activity relationships (SAR), synthesis methodologies, and biological utility of this scaffold, providing researchers with actionable protocols for its incorporation into drug discovery pipelines.
Part 1: Structural Pharmacology & SAR Analysis
The biological potency of 2-Amino-4-tolyl-butyric acid stems from its ability to mimic the transition state of peptide hydrolysis while providing superior metabolic stability compared to natural amino acids.
The "Magic Methyl" Effect and Lipophilicity
The addition of a methyl group to the phenyl ring (transforming the phenyl to a tolyl moiety) is a classic medicinal chemistry tactic known as the "magic methyl" effect.
-
Conformational Restriction: The methyl group adds steric bulk, restricting the rotation of the aromatic ring within a receptor binding pocket. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Hydrophobic Interaction: The tolyl group enhances interaction with hydrophobic subsites (e.g., the S1' pocket of metalloproteases).
-
Metabolic Shielding: The para-methyl group blocks metabolic oxidation at the typically reactive para-position of the phenyl ring, extending the half-life of the parent drug.
Homologation: The Gamma-Carbon Shift
Unlike phenylalanine (where the aryl group is on the
-
Flexibility: The extra methylene group (
) introduces flexibility, allowing the aromatic ring to reach deeper into enzyme active sites. -
Protease Resistance: Peptide bonds formed with homophenylalanine derivatives are often resistant to chymotrypsin-like proteases, which strictly recognize the geometry of natural phenylalanine.
Visualization: Pharmacophore Logic
The following diagram illustrates the functional dissection of the molecule and its impact on biological activity.
Figure 1: Pharmacophore dissection of 2-Amino-4-tolyl-butyric acid. The diagram highlights the functional role of each structural component in ligand-receptor interactions.
Part 2: Biological Applications & Mechanism of Action
Angiotensin-Converting Enzyme (ACE) Inhibition
This scaffold is a direct analogue of the homophenylalanine moiety found in the potent ACE inhibitor Enalaprilat .
-
Mechanism: The carboxylate group of the amino acid coordinates with the active site Zinc ion (
) of ACE. The tolyl group occupies the hydrophobic S1 subsite. -
Advantage: The tolyl derivative often exhibits higher affinity than the phenyl analogue due to tighter van der Waals packing in the S1 pocket.
DPP-4 Inhibition (Type 2 Diabetes)
Recent studies indicate that
-
Role: Inhibition of DPP-4 prevents the degradation of Glucagon-Like Peptide-1 (GLP-1), improving insulin secretion.[3]
-
Relevance: Incorporating the 4-tolyl substituent improves the selectivity of these inhibitors over related proteases (like DPP-8/9), reducing potential toxicity.
LAT1 Transport Substrate
As a large neutral amino acid, 2-Amino-4-tolyl-butyric acid is a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1) .
-
Drug Delivery: This property allows the molecule (or drugs conjugated to it) to cross the Blood-Brain Barrier (BBB) actively, making it a valuable vector for CNS drug delivery.
Part 3: Synthesis & Enantiomeric Resolution Protocols
Achieving high enantiomeric excess (ee) is non-negotiable, as the biological activity is almost exclusively restricted to the (S)-enantiomer (L-isomer) . The industry-standard approach utilizes a chemo-enzymatic route.
Chemo-Enzymatic Workflow
This protocol describes the synthesis of the racemic mixture followed by kinetic resolution using Acylase I (from Aspergillus melleus) .
Figure 2: Chemo-enzymatic synthesis pathway ensuring high enantiomeric purity of the bioactive L-isomer.
Detailed Protocol: Enzymatic Resolution
Reagents:
-
Racemic N-Acetyl-2-amino-4-tolyl-butyric acid (Substrate)
-
Acylase I (Grade I, lyophilized)
-
0.1 M Cobalt(II) chloride (CoCl
, cofactor) -
Lithium Hydroxide (LiOH) for pH adjustment
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of racemic N-acetyl-substrate in 50 mL of distilled water. Adjust pH to 7.5 using 1M LiOH.
-
Enzyme Activation: Add 10 mg of Acylase I and 0.5 mL of 0.1 M CoCl
solution. -
Incubation: Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 24–48 hours. Monitor the reaction via TLC (Thin Layer Chromatography).
-
Termination: Once hydrolysis reaches 50% (theoretical maximum for resolution), acidify the solution to pH 5.0 with dilute acetic acid.
-
Isolation:
-
Heat the solution to 60°C and filter through activated charcoal to remove the enzyme.
-
Concentrate the filtrate in vacuo. The free amino acid (L-isomer) is less soluble in acidic organic solvents than the N-acetyl-D-isomer.
-
Extraction: Wash the solid residue with cold acetone. The L-2-Amino-4-tolyl-butyric acid remains as a white solid (insoluble in acetone), while the unreacted N-acetyl-D-isomer dissolves.
-
-
Purification: Recrystallize the L-isomer from water/ethanol (1:1) to achieve >99% ee.
Part 4: Analytical Characterization
Validating the identity and purity of the synthesized derivative is critical before biological testing.
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | C | Identity Confirmation |
| Molecular Weight | 193.24 g/mol | Mass Spec Calibration |
| Melting Point (L-isomer) | 285–288°C (decomp) | Purity Indicator |
| Solubility | Water (Low), 1M HCl (High), DMSO (High) | Formulation Strategy |
| pKa values | Buffer Selection | |
| LogP (Predicted) | 1.8 – 2.1 | Membrane Permeability |
Chiral HPLC Method
To verify enantiomeric excess (ee):
-
Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).
-
Mobile Phase: Aqueous Perchloric acid (pH 1.5) / Methanol (85:15 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm (detecting the tolyl ring).
-
Retention: The L-isomer typically elutes before the D-isomer on Crown ether phases.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 179394, (2S)-2-amino-4-phosphonobutanoic acid (Analogue Context). Retrieved from [Link]
-
Sharma, K., et al. (2024).[1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
Wang, J., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hamarawf, R., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks based on amino-acid derivatives. RSC Advances. Retrieved from [Link]
-
Reetz, M. T., et al. (2025). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor.[4][5] ResearchGate.[6] Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Investigating the therapeutic potential of novel butyric acid analogs"
Executive Brief: The Butyrate Paradox
Butyric acid (BA), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, represents one of the most potent endogenous regulators of host homeostasis.[1] Its pleiotropic effects—ranging from histone deacetylase (HDAC) inhibition to G-protein coupled receptor (GPCR) activation—position it as a "master switch" for metabolic, inflammatory, and oncogenic pathways.
However, the clinical translation of native butyric acid is stalled by the "Butyrate Paradox" :
-
High Potency: Exceptional efficacy in vitro against colorectal cancer (CRC), inflammatory bowel disease (IBD), and neuroinflammation.
-
Poor Pharmacokinetics (PK): Rapid metabolism (t½ < 10 mins), first-pass hepatic clearance, and an offensive odor that precludes oral compliance.
Objective: This guide outlines the strategic development of novel butyric acid analogs designed to retain the pharmacophore's efficacy while overcoming its physicochemical and pharmacokinetic limitations. We will dissect the molecular design, mechanistic validation, and preclinical screening protocols required to advance these candidates from the bench to the clinic.
Molecular Engineering: Overcoming the Kinetic Barrier
To transform BA into a viable therapeutic, we must modify its structure to enhance stability and tissue targeting without ablating its binding affinity for HDACs or GPCRs.
Structural Modification Strategies
| Strategy | Chemical Modification | Rationale | Representative Analog |
| Prodrugs (Esters) | Esterification of the carboxyl group | Masks the odor; increases lipophilicity for passive diffusion; releases BA via esterases. | Tributyrin (Glycerol ester), Pivanex (Pivaloyloxymethyl butyrate) |
| Stable Isosteres | Replacement of carboxyl with hydroxamic acid | Enhances zinc-binding affinity in the HDAC catalytic pocket; increases potency. | Vorinostat (SAHA) - Structural inspiration |
| Chain Modification | Phenyl ring addition (omega-position) | Prevents rapid beta-oxidation; acts as a chemical chaperone. | 4-Phenylbutyrate (4-PBA) |
| Receptor Agonists | Conformational restriction | Improves selectivity for GPR43/GPR109A over HDACs to target inflammation specifically. | CF3-Butyrate (Fluorinated analogs) |
The "Trojan Horse" Approach
The most promising area of current research is Conjugate Prodrugs . By linking butyrate to a carrier molecule (e.g., an amino acid or a monosaccharide) via a hydrolyzable linker, we can utilize specific transporters (like MCT1 or SMCT1) to actively uptake the drug into target tissues (e.g., colonocytes or the blood-brain barrier) before releasing the active warhead.
Mechanistic Deep Dive: The Dual-Warhead Action
Novel analogs must be evaluated against two distinct primary targets. Understanding the causality between these pathways is critical for selecting the right lead candidate.
-
Epigenetic Regulation (Nucleus): BA analogs enter the nucleus and inhibit Class I/II HDACs. This prevents the deacetylation of histones (H3/H4), leading to an "open" chromatin structure.
-
Outcome: Upregulation of tumor suppressor genes (e.g., CDKN1A encoding p21) and downregulation of pro-inflammatory cytokines.
-
-
Signal Transduction (Membrane): Analogs bind to GPR109A (HCA2) and GPR43 (FFAR2).
-
Outcome: Inhibition of cAMP accumulation and suppression of NF-κB signaling.
-
Visualization: The Signaling Nexus
The following diagram illustrates the convergent pathways of Butyrate Analogs leading to therapeutic outcomes.
Figure 1: Dual-mechanistic pathway of Butyrate Analogs targeting GPR109A for anti-inflammation and HDACs for epigenetic modulation.
Preclinical Evaluation Protocols
To ensure scientific integrity, every analog must pass a rigorous screening pipeline. The following protocols are designed to be self-validating with built-in controls.
In Vitro HDAC Inhibition Assay (Fluorometric)
Purpose: Quantify the IC50 of the analog against nuclear extracts compared to native butyrate.
Materials:
-
HeLa nuclear extract (rich in HDACs).
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Positive Control: Trichostatin A (TSA).
Protocol:
-
Preparation: Dilute analogs in DMSO (ensure final DMSO < 0.5%). Prepare a 96-well black plate.
-
Incubation: Mix 10 µL of nuclear extract with 40 µL of analog (serial dilutions: 0.1 µM to 10 mM). Incubate at 37°C for 30 mins.
-
Substrate Addition: Add 50 µL of fluorogenic substrate solution. Incubate for 30 mins at 37°C.
-
Development: Add 50 µL of developer solution (containing Trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Read: Measure fluorescence (Ex/Em: 360/460 nm).
-
Analysis: Plot dose-response curves. Success Criterion: Analog should show IC50 in the µM range (Native butyrate is typically mM range).
Intestinal Barrier Integrity (TEER Assay)
Purpose: Assess the analog's ability to reinforce the gut barrier (relevant for IBD).
Protocol:
-
Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Baseline: Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode (EVOM2). Values should be >300 Ω·cm².
-
Challenge: Induce barrier damage using LPS (10 µg/mL) or DSS (2%).
-
Treatment: Co-treat with Analog (0.5 - 2 mM) vs. Vehicle.
-
Measurement: Record TEER at 12h, 24h, and 48h.
-
Validation: Perform FITC-dextran permeability assay to confirm TEER readings.
Integrated Screening Workflow
The following workflow ensures that only metabolically stable and potent candidates move to in vivo testing.
Figure 2: Step-wise "Go/No-Go" decision tree for Butyrate Analog development.
Comparative Data Synthesis
When evaluating novel analogs, benchmark them against the following standard values.
| Compound | HDAC IC50 (µM) | Plasma t½ (min) | Primary Indication | Key Limitation |
| Sodium Butyrate | 1000 - 2000 | < 10 | Research Tool | Rapid metabolism, Odor |
| 4-Phenylbutyrate | 400 - 1000 | ~ 60 | Urea Cycle, Cancer | High dose required (grams/day) |
| Tributyrin | N/A (Prodrug) | ~ 20 (active) | Nutrition/Gut Health | Lipase dependent release |
| Vorinostat (SAHA) | < 1 | ~ 120 | CTCL (Cancer) | Systemic toxicity (Thrombocytopenia) |
| Target Profile | 10 - 100 | > 120 | IBD / CNS | Must avoid systemic HDAC toxicity |
References
-
Geng, H., et al. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway.[2] Frontiers in Molecular Biosciences.[2] Link
-
Singh, N., et al. (2014). Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis.[5] Immunity.[4][6][7][8][9] Link
-
Entin-Meer, M., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity. Molecular Cancer Therapeutics. Link
-
Berni Canani, R., et al. (2012). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology. Link
-
Egorin, M. J., et al. (1999). Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin to mice. Cancer Chemotherapy and Pharmacology.[2][10] Link
Sources
- 1. Frontiers | Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IN VIVO BIOTICS™ butyrate - Evonik Industries [healthcare.evonik.com]
- 8. niacin.io [niacin.io]
- 9. mdpi.com [mdpi.com]
- 10. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of Bioactive Amino Acid Derivatives: From Computational Design to Clinical Translation
Executive Summary
Part 1: Computational Design & Rational Engineering
The Shift to In Silico Derivatization
Traditional peptide discovery relies on scanning mutagenesis (e.g., Alanine scanning), which is labor-intensive and limited by the commercially available amino acid pool. Modern workflows utilize Deep Learning (DL) and Physics-Based Modeling to predict the bioactivity of "unnatural" side chains before synthesis.
-
AI/ML Integration: Tools like RFpeptides and adaptations of AlphaFold2 now allow for the de novo design of macrocycles and non-canonical backbones. By training on datasets of ncAA-containing structures, these models predict how specific side-chain modifications (e.g., fluoro-alkenes, boronic acids) alter binding interface topology [1].
-
Physics-Based Simulation: For reaction feasibility, methods like Roto-Translationally Invariant Potential (RTIP) sampling simulate the thermodynamic landscape of forming complex derivatives, identifying low-energy pathways for assembling novel amino acid precursors like formaldimine derivatives [2].
Workflow Visualization
The following diagram illustrates the iterative loop between computational prediction and experimental validation.
Figure 1: Integrated computational design workflow prioritizing synthetic feasibility alongside binding affinity.
Part 2: Advanced Synthetic Architectures
Beyond Canonical Coupling: C-H Activation
The primary bottleneck in ncAA discovery is the difficulty of synthesizing chiral, functionalized building blocks. Traditional Strecker or Bucherer-Bergs syntheses are harsh and lack stereocontrol. The current gold standard is Late-Stage C-H Functionalization , which allows for the direct modification of native amino acid side chains.
Mechanism of Action: Photoredox Catalysis
Recent advances utilize acridinium or decatungstate photocatalysts to generate
Protocol: Photoredox -Amino C-H Functionalization
Objective: Synthesis of a chiral ncAA derivative from a native Leucine precursor via radical functionalization.
Reagents & Equipment:
-
Substrate:
-Boc-Leucine methyl ester (1.0 equiv). -
Catalyst: Acridinium photocatalyst (Mes-Acr-Me, 2 mol%).
-
Radical Trap: Ellman’s Sulfinamide (chiral acceptor) (1.5 equiv).
-
Solvent: Trifluorotoluene (degassed).
-
Light Source: 450 nm Blue LED (60W).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a quartz reaction tube with the substrate, photocatalyst, and radical trap.
-
Solvation: Add degassed Trifluorotoluene (0.1 M concentration relative to substrate). Seal the tube with a Teflon septum.
-
Irradiation: Place the reaction vessel 2 cm from the Blue LED source. Stir vigorously at 25°C.
-
Checkpoint: Monitor reaction progress via LC-MS every 2 hours to track the consumption of the starting material and the formation of the radical adduct.
-
-
Quenching: After 12–16 hours, remove from light and expose to air to quench the radical species.
-
Purification: Concentrate the mixture in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the protected ncAA derivative.
-
Validation: Confirm stereochemistry using chiral HPLC and 1H-NMR. Expect >90% ee due to the chiral directing group of the radical trap.
Comparative Analysis of Synthetic Routes
| Feature | Classical Synthesis (Strecker) | Chemo-Enzymatic [4] | Photoredox C-H Activation [3] |
| Precursor Availability | High (Aldehydes) | Limited (Keto acids) | High (Native Amino Acids) |
| Stereocontrol | Poor (Requires resolution) | Excellent (>99% ee) | High (>90% ee) |
| Scope | Limited to simple side chains | Substrate specific | Broad (Alkyl, Aryl, Heteroaryl) |
| Scalability | High | Medium | Medium (Photon flux limited) |
Part 3: High-Throughput Screening & Bioassay Development
DNA-Encoded Libraries (DELs)
For discovering binders among billions of possibilities, DNA-Encoded Libraries are paramount. By tagging each ncAA building block with a unique DNA barcode during split-and-pool synthesis, researchers can screen massive libraries against immobilized protein targets.
-
Advantage: Allows for the screening of non-canonical residues that cannot be displayed via phage/yeast systems (which are limited to the translational machinery).
Bioassay Profiling: Antimicrobial & Anticancer Activity
Once hits are identified, they must be profiled for phenotypic activity.
-
Anticancer Peptides (ACPs): Many bioactive derivatives target the negatively charged mitochondrial membranes of cancer cells. Assays measuring mitochondrial depolarization (e.g., JC-1 dye staining) are critical [5].
-
Antimicrobial Peptides (AMPs): Screening involves Minimum Inhibitory Concentration (MIC) assays against resistant strains (e.g., MRSA).
Screening Logic Diagram
Figure 2: Sequential screening cascade filtering for affinity, efficacy, and drug-like properties.
Part 4: Therapeutic Applications & Case Studies
Case Study: Anticancer Peptides (ACPs)
Recent research highlights peptides like FIMGPY (derived from skate cartilage) and LL-37 derivatives.
-
Mechanism: These peptides often employ a "carpet" or "toroidal pore" mechanism to disrupt membranes.[2] The incorporation of hydrophobic ncAAs (e.g., adamantyl-alanine) enhances membrane penetration and metabolic stability against proteases [6].
-
Data Point: FIMGPY demonstrated an IC50 of 4.81 mg/mL in HeLa cells, inducing apoptosis via the Bax/Bcl-2 pathway [6].[3]
Case Study: Gold(I)-Catalyzed Unnatural Amino Acids
A 2026 study demonstrated the use of Gold(I) catalysis to synthesize sulfur-protected ncAAs from alkynes.[4] These derivatives serve as "ready-to-couple" building blocks for Solid-Phase Peptide Synthesis (SPPS), enabling the rapid generation of protease-resistant peptide drugs [7].
References
-
Peptide Research Advances 2024: Latest Trends & Innovations . BioVera. Available at: [Link]
-
Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry . JACS Au, 2024. Available at: [Link]
-
Stereoselective noncanonical amino acid synthesis through α-amino C–H bond activation . KTH Royal Institute of Technology, 2025. Available at: [Link]
-
One-pot chemoenzymatic syntheses of non-canonical amino acids . Oxford Academic, 2024. Available at: [Link]
-
Bioactive peptides for anticancer therapies . PMC - NIH, 2024. Available at: [Link]
-
Bioactive peptides with potential anticancer properties from various food protein sources . Taylor & Francis, 2025. Available at: [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids . Journal of the American Chemical Society, 2026. Available at: [Link]
Sources
Methodological & Application
Application of 2-Amino-4-M-tolyl-butyric Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology, offering a means to transcend the limitations of the 20 proteinogenic amino acids.[1] By introducing novel side chains and stereochemistries, researchers can enhance the therapeutic properties of peptides, including their stability against proteolytic degradation, binding affinity, and pharmacokinetic profiles.[1][2] 2-Amino-4-M-tolyl-butyric acid, a synthetic amino acid featuring a tolyl group, represents a unique building block for introducing aromatic and hydrophobic characteristics into a peptide sequence. This guide provides a comprehensive overview of its application in peptide synthesis, focusing on the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Physicochemical Properties and Rationale for Use
While specific experimental data for 2-Amino-4-M-tolyl-butyric acid is not extensively documented in publicly available literature, we can infer its properties and potential applications based on its structure and data from analogous compounds. The tolyl group, a methylated phenyl ring, imparts significant hydrophobicity and the potential for aromatic stacking interactions within the peptide or with its biological target. This can be particularly advantageous for modulating the conformational stability of a peptide or enhancing its binding to protein surfaces. For instance, the related compound 4-p-(tolyl)butyric acid has been utilized as an albumin binder to extend the in-vivo half-life of peptides.[3]
Table 1: Estimated Physicochemical Properties of 2-Amino-4-M-tolyl-butyric acid
| Property | Estimated Value/Characteristic | Rationale for Estimation |
| Molecular Weight | ~207.27 g/mol | Based on the molecular formula C12H17NO3, similar to related structures on PubChem. |
| Solubility | Low in aqueous solutions, soluble in organic solvents (e.g., DMF, NMP, DCM). | The hydrophobic tolyl group will dominate the solubility profile. |
| Stereochemistry | Available as L- and D-enantiomers. | Synthesis can be directed to produce the desired stereoisomer. |
| Steric Hindrance | Moderate to high. | The bulky tolyl group can present challenges during peptide coupling.[4][5] |
| Side Chain Reactivity | The tolyl group is generally inert under standard SPPS conditions. | No side-chain protection is typically required for the tolyl group. |
Synthesis of Fmoc-Protected 2-Amino-4-M-tolyl-butyric Acid
For its use in Fmoc-based SPPS, 2-Amino-4-M-tolyl-butyric acid must first be protected at its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a crucial step to prevent self-polymerization during peptide synthesis.[6] A general and effective method for this transformation is the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Protocol 1: Synthesis of Fmoc-2-Amino-4-M-tolyl-butyric Acid
-
Dissolution: Dissolve 2-Amino-4-M-tolyl-butyric acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.1 equivalents) in acetone or dioxane to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The iterative nature of SPPS allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[7] The incorporation of a sterically hindered amino acid like 2-Amino-4-M-tolyl-butyric acid requires careful consideration of coupling reagents and reaction conditions to ensure efficient amide bond formation.
Experimental Workflow for SPPS
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating 2-Amino-4-M-tolyl-butyric acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2: SPPS Incorporation of Fmoc-2-Amino-4-M-tolyl-butyric Acid
This protocol assumes a standard Fmoc-SPPS procedure on a rink amide resin for a C-terminal amide peptide.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of Fmoc-2-Amino-4-M-tolyl-butyric Acid:
-
In a separate vial, pre-activate a solution of Fmoc-2-Amino-4-M-tolyl-butyric acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or an alternative colorimetric test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[8][9]
Selection of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of the tolyl side chain. While standard carbodiimide reagents like DIC/HOBt can be effective, more potent activating agents are often preferred.
Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU/HBTU | Aminium/Uronium Salt | High reactivity, fast kinetics, and suppression of racemization. |
| HCTU | Aminium/Uronium Salt | Similar to HBTU but often more efficient and cost-effective. |
| COMU | Uronium Salt | High efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts). |
Characterization and Analysis
Peptides incorporating 2-Amino-4-M-tolyl-butyric acid can be characterized using standard analytical techniques.
-
RP-HPLC: The hydrophobicity of the tolyl group will likely increase the retention time of the peptide on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system for purification and analysis.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the unnatural amino acid.
Logical Workflow for Peptide Synthesis and Analysis
Caption: From amino acid to purified peptide: a logical workflow.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, indicating free amines, a second coupling should be performed. Using a more potent coupling reagent or increasing the reaction temperature (if using a microwave peptide synthesizer) can also improve efficiency.
-
Aggregation: The hydrophobic nature of the tolyl group may contribute to peptide aggregation during synthesis. Using pseudoproline dipeptides or incorporating backbone modifications can help to disrupt secondary structures that lead to aggregation.
-
Poor Solubility: The final peptide may have limited aqueous solubility. Purification and handling may require the use of organic co-solvents such as acetonitrile or DMSO.
Conclusion
2-Amino-4-M-tolyl-butyric acid is a valuable, albeit challenging, building block for peptide synthesis. Its incorporation can introduce unique structural and functional properties into peptides, making it an attractive tool for researchers in drug discovery and chemical biology. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and application of peptides containing this non-canonical amino acid. As with any synthetic endeavor involving novel reagents, empirical optimization of the described methods is key to achieving high yields and purity.
References
-
MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Antoni, G., Omura, H., Bergström, M., Furuya, Y., Moulder, R., Roberto, A., ... & Långström, B. (1997). Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models. Nuclear Medicine and Biology, 24(6), 595-601. [Link]
-
On-line, W. R. R. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cruz, L. J., G-López, M., & Ramos, E. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 754–760. [Link]
-
Dunn, P. J., Galvin, S., & Shattock, T. R. (1987). Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. Journal of the Chemical Society, Perkin Transactions 1, 1563-1571. [Link]
-
Berna, M., & Lau, K. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5729–5738. [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
- Snyder, L. R., & Dolan, J. W. (2006). HPLC of Peptides and Proteins. In High-Performance Gradient Elution (pp. 531-561). John Wiley & Sons, Inc.
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
ACS Publications. (2024). Effect of Ibuprofen as an Albumin Binder on Melanoma-Targeting Properties of 177Lu-Labeled Ibuprofen-Conjugated Alpha-Melanocyte-Stimulating Hormone Peptides. Molecular Pharmaceutics. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2020). LC-MS vs. HPLC for peptide quantification?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-(4-methoxy-3-methylphenyl)butanoic acid. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
Application Notes & Protocols: Evaluating 2-Amino-4-aryl-butyric Acid Derivatives as Enzyme Inhibitors
A Case Study on γ-Aminobutyric Acid Aminotransferase (GABA-AT)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Aminobutyric Acid Scaffolds
The γ-aminobutyric acid (GABA) scaffold is a cornerstone in neuroscience and pharmacology, serving as the basis for molecules that modulate the central nervous system's primary inhibitory neurotransmitter, GABA.[1][2] Derivatives of this structure, particularly 2-amino-4-aryl-butyric acids, represent a promising class of compounds for targeted enzyme inhibition. The introduction of an aryl group, such as a tolyl moiety, provides a key structural handle for medicinal chemists to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetics, through tailored interactions within an enzyme's active site.
A critical enzyme in GABA homeostasis is γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T).[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the degradation of GABA.[5] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which helps to dampen the excessive neuronal firing characteristic of seizures and other neurological disorders.[6][7] This makes GABA-AT a clinically validated target for antiepileptic drugs.[5][8] The irreversible inhibitor vigabatrin, a structural analogue of GABA, validates this therapeutic strategy, though its use is limited by potential side effects.[9][10]
This guide provides a comprehensive framework for the evaluation of novel 2-amino-4-aryl-butyric acid derivatives, using the inhibition of GABA-AT as a detailed case study. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and offer clear guidance on data interpretation, empowering researchers to systematically assess the potential of their novel compounds.
Section 1: The Inhibitor - Rational Design Considerations
The general structure of a 2-amino-4-aryl-butyric acid derivative offers several points for modification to optimize interaction with a target enzyme like GABA-AT.
-
The Amino Acid Core: The aminobutyric acid backbone mimics the endogenous substrate, GABA, facilitating entry into the enzyme's active site.
-
The Aryl Moiety (e.g., Tolyl): This group is critical for establishing additional binding interactions. It can engage with hydrophobic pockets within the active site, and its position and substitution (e.g., ortho-, meta-, para-tolyl) can drastically alter binding affinity and selectivity over other enzymes.
-
Stereochemistry: Chiral centers in the molecule are crucial. Often, only one enantiomer will have the correct orientation to bind effectively to the enzyme's active site.
Section 2: The Target - GABA Aminotransferase (GABA-AT)
GABA-AT is a homodimeric enzyme that plays a pivotal role in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.[5][8]
-
Catalytic Mechanism: GABA-AT catalyzes the transfer of the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and the excitatory neurotransmitter glutamate.[5] This reaction requires the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine residue (Lys329 in human GABA-T) in the active site.[8][11]
-
Structural Hallmarks: The active site is located at the interface between the two domains of the enzyme.[8] Its relatively narrow binding pocket is adapted to the four-carbon structure of GABA.[8] The rational design of inhibitors, such as 2-amino-4-tolyl-butyric acid, must consider the dimensions and chemical environment of this pocket to achieve potent and selective inhibition.
Section 3: Experimental Design & Rationale
A systematic evaluation of a novel enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. Each step is designed to answer a specific question about the inhibitor's properties.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel 2-amino-4-aryl-butyric acid derivative as a GABA-AT inhibitor.
Caption: High-level workflow for inhibitor characterization.
-
Why this order?
-
Synthesis and Purity are Paramount: An impure compound will yield unreliable data. The first step must always be the synthesis and rigorous purification of the inhibitor.
-
IC50 as a First Pass: The half-maximal inhibitory concentration (IC50) is a measure of potency. It is a relatively quick and straightforward assay to perform and is used to rank a series of compounds or to confirm that a single compound has activity in a relevant concentration range.[12][13]
-
Kinetics Reveal the "How": Once potency is established, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). This provides crucial insight into how the inhibitor interacts with the enzyme and its substrate.[14]
-
Advanced Studies for Deep Insight: Techniques like X-ray crystallography can reveal the precise atomic interactions between the inhibitor and the enzyme, guiding future drug design efforts.[11]
-
Section 4: Detailed Experimental Protocols
These protocols are presented as a robust starting point. Researchers should always optimize conditions for their specific laboratory setup and reagents.
Protocol 4.1: General Synthesis of 2-Amino-4-phenylbutyric Acid
This protocol is a generalized example based on known methods for synthesizing similar structures and should be adapted for the specific "tolyl" derivative.[15][16]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add benzene (or toluene for the tolyl derivative) and aluminum chloride (a Lewis acid catalyst).
-
Addition of Reactant: Slowly add butyrolactone to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 4-phenylbutyric acid (or 4-tolylbutyric acid).
-
Amination: The resulting carboxylic acid can be converted to the target 2-amino derivative through standard organic chemistry procedures, such as α-bromination followed by amination.
Protocol 4.2: In Vitro GABA-AT Inhibition Assay (IC50 Determination)
This protocol is adapted from commercially available GABA-AT assay kits and published literature.[17][18][19] It relies on a coupled enzyme reaction that produces a colorimetric signal.
-
Principle: GABA-AT converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde. The production of glutamate is then measured by a second enzyme, glutamate dehydrogenase, which reduces a tetrazolium salt (INT) to a colored formazan product, measurable at ~492 nm. The rate of color formation is proportional to GABA-AT activity.
-
Materials:
-
Recombinant human GABA-AT
-
GABA solution
-
α-ketoglutarate solution
-
Glutamate Dehydrogenase
-
INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test Inhibitor (e.g., 2-Amino-4-tolyl-butyric acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Vigabatrin)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 0.01 µM) in the assay buffer. Also prepare a vehicle control (buffer with the same percentage of DMSO) and a positive control.
-
Enzyme Pre-incubation: In the wells of a 96-well plate, add 20 µL of each inhibitor concentration (or control). Add 20 µL of the GABA-AT enzyme solution.
-
Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a "Substrate Master Mix" containing the GABA, α-ketoglutarate, glutamate dehydrogenase, and INT in assay buffer. Add 160 µL of this master mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 492 nm every 60 seconds for 30 minutes.
-
Data Analysis:
-
For each concentration, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by setting the vehicle control rate to 100% activity.
-
Plot the % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
-
Protocol 4.3: Determining the Mechanism of Inhibition (Kinetic Analysis)
This protocol determines whether the inhibitor is competitive, non-competitive, or uncompetitive by measuring reaction rates at various substrate and inhibitor concentrations.
-
Principle: The Michaelis-Menten kinetics of the enzyme are analyzed. A double reciprocal plot, known as a Lineweaver-Burk plot, is used to visualize the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[20][21]
-
Procedure:
-
Setup: Set up a matrix of reactions in a 96-well plate. You will have several rows, each with a fixed concentration of your inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki). You will need an estimate of the Ki from the IC50 value, or use concentrations around the IC50.
-
Substrate Variation: Within each row (at a fixed inhibitor concentration), the columns will have varying concentrations of one substrate (e.g., GABA), while the co-substrate (α-ketoglutarate) is held at a saturating concentration. A typical range for GABA might be 0.1x Km to 10x Km.
-
Reaction Measurement: Perform the kinetic assay as described in Protocol 4.2 for each condition, measuring the initial reaction rate (V).
-
Data Analysis:
-
For each inhibitor concentration, plot V vs. [Substrate] to generate Michaelis-Menten curves.
-
Transform the data by plotting 1/V vs. 1/[Substrate] to create a Lineweaver-Burk plot.[22] You will have a separate line for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition (see Section 5).
-
-
Section 5: Data Analysis and Interpretation
Quantitative Data Summary
Properly presenting kinetic data is crucial for comparing compounds.
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Vigabatrin (Reference) | ~50 | N/A (Irreversible) | Mechanism-Based |
| Compound A (p-tolyl) | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| Compound B (o-tolyl) | 89.5 ± 9.3 | 42.1 ± 5.5 | Competitive |
| Compound C (phenyl) | 35.7 ± 4.1 | 18.3 ± 2.2 | Competitive |
Table assumes hypothetical data for illustrative purposes.
Interpreting Lineweaver-Burk Plots
The pattern of lines on the Lineweaver-Burk plot reveals the inhibition mechanism.
Caption: Lineweaver-Burk plots for inhibition mechanisms.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. On the plot, all lines intersect at the y-axis (Vmax is unchanged), but the x-intercepts differ (Km increases).[23] This indicates that at very high substrate concentrations, the substrate can outcompete the inhibitor.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, affecting its catalytic efficiency but not substrate binding. On the plot, the lines intersect on the x-axis (Km is unchanged), but the y-intercepts differ (Vmax decreases).[23]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. On the plot, the lines are parallel. Both Vmax and Km are decreased.
Conclusion
The framework presented here provides a comprehensive and scientifically rigorous approach to characterizing novel 2-amino-4-aryl-butyric acid derivatives as enzyme inhibitors, using GABA-AT as a relevant and well-documented example. By progressing logically from initial potency screening (IC50) to detailed mechanistic studies (Ki and inhibition modality), researchers can build a complete profile of their compounds. The causality behind the experimental workflow—understanding why each step is performed—is as critical as the technical execution of the protocols. This systematic approach, grounded in the principles of enzyme kinetics, is essential for identifying promising lead candidates in the drug discovery pipeline.
References
-
Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules, 24(15), 2678. [Link]
-
Wheless, J. W. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica Supplementum, (192), 61-66. [Link]
-
Patsnap. (2024). What is the mechanism of Vigabatrin? Patsnap Synapse. [Link]
-
Silverman, R. B., & Nanavati, S. M. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical reviews, 121(15), 9384-9453. [Link]
-
Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16982. [Link]
-
Massey, I., et al. (2024). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Current Issues in Molecular Biology, 47(12), 1032-1051. [Link]
-
Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]
-
Duan, J., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1559-1565. [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. [Link]
-
Storoni, L. C., et al. (2003). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of biological chemistry, 278(45), 44964-44973. [Link]
-
DavidsonX. IC50 Determination. edX. [Link]
-
Tuncay, E., & Ulusu, N. N. (2009). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1164-1170. [Link]
-
Sills, G. J. (2001). Vigabatrin. Current opinion in neurology, 14(2), 215-220. [Link]
-
E-Enzyme. (2000). GABA Aminotransferase (GABAT) Assay Kit. E-Enzyme. [Link]
- Google Patents. (2011). Synthesis of 4-phenylbutyric acid.
-
Creative BioMart. GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41-46. [Link]
-
Wikipedia. (2024). Lineweaver–Burk plot. Wikipedia. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Siddiqui, A., & Saad, A. (2024). Vigabatrin. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. (1991). Process for resolving 2-amino-4phenyl-butane.
-
Ito, S., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(12), 2266-2273. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Microbe Notes. (2022). Lineweaver-Burk Plot. Microbe Notes. [Link]
-
Patsnap. (2022). Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. [Link]
-
Biocrates. (2023). Metabolite of the month - Aminobutyric acids. biocrates life sciences gmbh. [Link]
-
The Organic Chemistry Tutor. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. [Link]
-
Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889-926. [Link]
-
Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific reports, 11(1), 18182. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
Sources
- 1. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]
- 2. γ-Amino Butyric Acid - LKT Labs [lktlabs.com]
- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 16. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. bmrservice.com [bmrservice.com]
- 18. tandfonline.com [tandfonline.com]
- 19. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2minutemedicine.com [2minutemedicine.com]
- 21. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 22. Khan Academy [khanacademy.org]
- 23. microbenotes.com [microbenotes.com]
Application Note & Protocols: High-Throughput Screening Assays for Novel Amino Acid Compounds
Introduction: The Expanding Chemical Space of Amino Acids in Drug Discovery
The canonical 20 proteinogenic amino acids form the fundamental building blocks of life. However, the exploration of novel amino acid compounds, including unnatural amino acids (UAAs) and their analogs, has emerged as a transformative strategy in medicinal chemistry and drug discovery.[1][2][3] These novel scaffolds offer the potential to overcome limitations of traditional peptide-based therapeutics by improving proteolytic stability, enhancing cell permeability, and enabling precise modulation of protein structure and function.[1][] High-throughput screening (HTS) provides the necessary scalability to interrogate vast libraries of these compounds, identifying those that interact with specific biological targets and modulate cellular pathways.[5][6][7] This document provides a detailed guide to the principles, development, and application of HTS assays tailored for the discovery and characterization of novel amino acid compounds.
Pillar 1: Assay Methodologies for Screening Amino Acid Libraries
The choice of HTS assay is dictated by the biological question, the nature of the target, and the physicochemical properties of the amino acid library. A multi-faceted approach, often combining biochemical and cell-based assays, is crucial for a comprehensive screening campaign.[8]
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are performed in a cell-free environment and are designed to measure the direct interaction of a compound with a purified target protein, such as an enzyme or receptor.[6]
1.1.1. Enzyme Activity Assays: Many novel amino acids are designed to target enzymes involved in metabolic pathways or disease progression.[9] These assays monitor the catalytic activity of an enzyme in the presence of test compounds.
-
Principle: A change in signal (e.g., absorbance, fluorescence, luminescence) is proportional to the rate of substrate conversion to product. Inhibitors will decrease the signal, while activators will increase it.
-
Common Readouts:
-
Chromogenic: The enzymatic reaction produces a colored product that can be quantified spectrophotometrically.
-
Fluorogenic: The enzyme cleaves a substrate to release a fluorescent molecule.[10]
-
Luminogenic: The enzymatic reaction is coupled to a light-producing reaction, such as luciferase.
-
1.1.2. Binding Assays: These assays determine the ability of a compound to bind to a target protein without necessarily measuring a functional outcome.
-
Principle: A labeled ligand with known binding affinity for the target is displaced by a test compound that binds to the same site, resulting in a decreased signal.
-
Common Formats:
-
Fluorescence Polarization (FP): A small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling slows, and polarization increases. A test compound that displaces the labeled ligand will cause a decrease in polarization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses a long-lifetime donor fluorophore on one binding partner and an acceptor fluorophore on the other. When in close proximity, energy transfer occurs. A competing compound will disrupt this interaction and decrease the FRET signal.
-
Cell-Based Assays: Assessing Phenotypic and Pathway Responses
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on living cells.[11][12][13] This allows for the simultaneous assessment of compound permeability, cytotoxicity, and impact on cellular signaling pathways.
1.2.1. Amino Acid Transporter Uptake Assays: A primary application for novel amino acid screening is the identification of molecules that modulate transporter proteins responsible for nutrient uptake.[14]
-
Principle: Cells expressing a specific amino acid transporter are incubated with a labeled substrate (e.g., fluorescently tagged amino acid) and test compounds. Inhibitors of the transporter will reduce the intracellular accumulation of the labeled substrate.
-
Detection Methods:
-
Fluorescent Probes: The use of fluorescently labeled amino acids or environmentally sensitive dyes that respond to intracellular amino acid accumulation allows for direct visualization and quantification of uptake.[][16]
-
Enzyme-Based Biosensors: An intracellular enzyme can react with the transported amino acid to produce a detectable signal.[14]
-
1.2.2. Cell Viability and Cytotoxicity Assays: These are critical secondary assays to triage compounds that exhibit non-specific toxicity.
-
Principle: A variety of reagents can be used to measure indicators of cell health, such as ATP levels (luminescence), metabolic activity (colorimetric conversion of a tetrazolium salt), or membrane integrity (release of intracellular enzymes like LDH).
1.2.3. Reporter Gene Assays: These assays are used to measure the activation or inhibition of specific signaling pathways.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. Modulation of the pathway by a test compound results in a change in reporter gene expression.
Label-Free Assays: Detecting Binding Events without Modification
Label-free technologies offer the advantage of detecting molecular interactions without the need for labels or reporter molecules, which can sometimes interfere with the binding event.[17][18][19][20]
-
Principle: These methods rely on the detection of changes in physical properties, such as mass or refractive index, upon binding of a compound to an immobilized target.
-
Key Technologies:
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a compound binds to an immobilized target.
-
Bio-Layer Interferometry (BLI): Measures changes in the interference pattern of light reflected from the surface of a biosensor tip upon binding.
-
Pillar 2: Assay Development and Validation: A Framework for Trustworthy Data
The success of any HTS campaign hinges on the development of a robust and reliable assay.[21][22][23] Rigorous validation ensures that the generated data is accurate, reproducible, and suitable for hit identification.[24]
Assay Miniaturization and Automation
To accommodate large compound libraries, assays are typically miniaturized into 96-, 384-, or 1536-well microtiter plates.[6] Automation using liquid handling robotics is essential for precision, throughput, and reproducibility.[7]
Essential Assay Validation Parameters
A series of experiments must be conducted to validate the performance of an HTS assay.[24]
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative control signals, indicating the assay's suitability for HTS. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 (assay dependent) |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the signal. | S/N > 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | %CV < 15% |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO), the solvent for most compound libraries, that does not significantly affect assay performance. | Typically ≤ 1% |
Workflow for HTS Assay Development
Caption: Principle of the Coupled DAO Enzyme Assay.
Materials:
-
Purified D-amino acid oxidase (DAO)
-
D-amino acid substrate (e.g., D-serine)
-
Horseradish peroxidase (HRP)
-
Chromogenic or fluorogenic HRP substrate (e.g., o-phenylenediamine (OPD) [25][26]or Amplex Red)
-
96- or 384-well clear (for colorimetric) or black (for fluorometric) microplates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0). b. Prepare stock solutions of DAO, D-serine, HRP, and the HRP substrate.
-
Compound Plating: a. Add test compounds and controls (positive and negative) to the microplate wells.
-
Enzyme and Substrate Addition: a. Prepare a master mix containing DAO, HRP, and the HRP substrate in reaction buffer. b. Add the master mix to all wells. c. Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the D-serine substrate to all wells. b. Immediately begin kinetic reading of the absorbance or fluorescence signal at regular intervals for 15-30 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. b. Normalize the rates to the controls and calculate the percent inhibition for each compound. c. Hits are identified as compounds that significantly reduce the reaction rate.
References
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Fang, Y. (2010). Label-free high-throughput functional lytic assays. PubMed. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Zheng, W., & Spencer, T. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
Wikipedia. (2023). High-throughput screening. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]
-
Juskowiak, G. L., et al. (2020). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science. Retrieved from [Link]
-
Ruijssenaars, H. J., & Hartmans, S. (2020). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. Retrieved from [Link]
-
Higashi, T., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. Retrieved from [Link]
-
UAB CCTS. (2018). High Throughput Screening. Retrieved from [Link]
-
Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]
-
Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. Retrieved from [Link]
-
Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. Retrieved from [Link]
-
Juskowiak, G. L., et al. (2020). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Jones, A. C., et al. (2022). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Retrieved from [Link]
-
Titus, S., et al. (2008). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. PubMed. Retrieved from [Link]
-
Dai, L., et al. (2021). An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Study and design of amino acid-based radical enzymes using unnatural amino acids. PubMed Central. Retrieved from [Link]
-
Verein, J., et al. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. PubMed. Retrieved from [Link]
-
de Batist, R., et al. (2021). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. PubMed Central. Retrieved from [Link]
-
Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
Dai, L., et al. (2021). An update of label-free protein target identification methods for natural active products. ResearchGate. Retrieved from [Link]
-
Gallati, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. ResearchGate. Retrieved from [Link]
-
Moody, P. C., & Webb, M. R. (2013). Altering enzyme activities using chemical modification. White Rose eTheses Online. Retrieved from [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
de Batist, R., et al. (2021). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. ResearchGate. Retrieved from [Link]
-
Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Retrieved from [Link]
-
Eyzaguirre, J. (1996). An overview on chemical modification of enzymes. The use of group-specific reagents. Biological Research. Retrieved from [Link]
-
Zhu, S., et al. (2007). Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Ghang, Y.-J., et al. (2019). Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in Biocatalysis with Chemical Modification and Expanded Amino Acid Alphabet. Retrieved from [Link]
-
Wang, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences. Retrieved from [Link]
-
Waters. (n.d.). Amino Acid Standard Kits. Waters Help Center. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2013). Real-time Measurements of Amino Acid and Protein Hydroperoxides Using Coumarin Boronic Acid. Journal of Biological Chemistry. Retrieved from [Link]
-
University of Maryland. (n.d.). Amino Acid Assay. Retrieved from [Link]
-
Davis, B. G. (2003). Chemical modification of biocatalysts. Current Opinion in Biotechnology. Retrieved from [Link]
-
Li, Y., et al. (2022). A High-Throughput Platform Utilizing FPBG-PITC for Amino-Containing Metabolites Screening in Breast Diseases. PubMed. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Study and design of amino acid-based radical enzymes using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. biotechnologia-journal.org [biotechnologia-journal.org]
- 14. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana | MDPI [mdpi.com]
- 17. Label-free high-throughput functional lytic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput screening - Wikipedia [en.wikipedia.org]
- 22. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 23. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: Advanced Radiolabeling of 2-Amino-4-aryl-butyric Acids for LAT1-Targeted PET Imaging
Executive Summary
This application note details the synthesis, quality control, and biological validation of 18F-labeled 2-amino-4-aryl-butyric acids . Structurally classified as homophenylalanine derivatives , these molecules are potent substrates for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . LAT1 is significantly upregulated in glioblastomas, prostate adenocarcinomas, and breast cancers, making these tracers critical tools for oncologic imaging where [18F]FDG provides insufficient contrast (e.g., brain metastasis).
While historical methods relied on low-yield electrophilic fluorination or complex multi-step aliphatic substitutions, this guide focuses on the state-of-the-art Copper-Mediated Radiofluorination (CMRF) . This technique allows for the direct, late-stage introduction of Fluorine-18 onto the electron-rich aromatic ring of the butyric acid scaffold, ensuring high specific activity and metabolic stability.
Scientific Rationale & Mechanism
The Target: LAT1 (SLC7A5)
The 2-amino-4-aryl-butyric acid scaffold mimics essential amino acids like Leucine and Methionine. Tumor cells, which undergo rapid proliferation, overexpress LAT1 to import these nutrients. Unlike [18F]FDG, which measures glycolysis, [18F]Homophenylalanine analogs measure protein synthesis demand and amino acid transport rates. This is particularly advantageous in neuro-oncology, as normal brain tissue has high glucose uptake (high FDG background) but relatively low amino acid uptake (low background for LAT1 tracers).
Chemistry Strategy: Why CMRF?
Radiolabeling the aryl moiety (the "4-aryl" position) is preferred over the aliphatic chain to prevent metabolic defluorination and maintain transporter affinity.
-
Traditional SNAr: Fails because the homophenylalanine ring is not sufficiently electron-deficient.
-
Electrophilic (F2): Requires carrier-added F-19, resulting in low specific activity unsuitable for receptor imaging.
-
The Solution (CMRF): Uses a copper catalyst (Cu(OTf)₂) to mediate the nucleophilic attack of [18F]fluoride on an aryl-boronate or aryl-stannane precursor. This enables "no-carrier-added" (NCA) synthesis with high yields.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway for the copper-mediated fluorination of the homophenylalanine precursor.
Figure 1: Mechanistic pathway of Copper-Mediated Radiofluorination (CMRF) transforming a boronate precursor into the active radiotracer.
Detailed Protocol: Automated Synthesis
Target Molecule: 2-amino-4-(4-[18F]fluorophenyl)butyric acid ([18F]FHP). Precursor: N-Boc-4-(4-pinacolborono-phenyl)-L-homophenylalanine ethyl ester.
Materials & Reagents
| Component | Specification | Purpose |
| [18F]Fluoride | No-carrier-added, produced via 18O(p,n)18F | Radioisotope source |
| QMA Cartridge | Sep-Pak Light (Waters), Carbonate form | Trapping 18F |
| Eluent | 4 mg Cu(OTf)₂ + 50 µL Pyridine in 1 mL MeOH | Elution & Catalyst formation |
| Precursor | 5 mg Boronate Ester (custom synthesis) | Leaving group substrate |
| Solvent | Anhydrous Dimethylacetamide (DMA) | Reaction medium (high BP) |
| Acid | 6N Hydrochloric Acid (HCl) | Deprotection of Boc/Ester |
| Purification | Semi-prep HPLC (C18 column) | Separation of precursor/product |
Step-by-Step Workflow
Step 1: Trapping and Elution
-
Pass aqueous [18F]fluoride through the QMA cartridge.
-
Elute the trapped 18F into the reaction vessel using the Copper Eluent (Cu(OTf)₂/Pyridine in MeOH).
-
Note: Unlike standard Kryptofix elutions, we introduce the catalyst immediately.
-
Step 2: Drying
-
Evaporate methanol at 50°C under a stream of inert gas (He/N2) and vacuum.
-
Perform azeotropic drying with acetonitrile (0.5 mL) to ensure anhydrous conditions. Moisture severely inhibits the Cu-mediated cycle.
Step 3: Labeling Reaction
-
Dissolve 5 mg of the Boronate Precursor in 0.5 mL anhydrous DMA.
-
Add precursor solution to the dried [18F]Cu complex.
-
Heat the reactor to 110°C for 10 minutes .
-
Checkpoint: This step performs the oxidative addition and reductive elimination to form the C-18F bond.
Step 4: Hydrolysis (Deprotection)
-
Cool reactor to 40°C.
-
Add 1 mL of 6N HCl .
-
Heat to 100°C for 5 minutes . This removes the N-Boc protection and the ethyl ester, yielding the free amino acid.
Step 5: Purification & Formulation
-
Neutralize the reaction mixture with 2N NaOH and buffer (PBS).
-
Inject onto a semi-prep HPLC (C18 column, Ethanol/Water mobile phase).
-
Collect the product peak (typically elutes at 8–12 mins).
-
Pass through a sterile 0.22 µm filter into the final product vial.
Automated Module Diagram
The following Graphviz diagram visualizes the flow within a standard synthesis module (e.g., GE TRACERlab or Synthera).
Figure 2: Operational workflow for the automated synthesis of [18F]FHP.
Quality Control & Validation
QC Specifications
Before release for in vivo use, the tracer must meet these strict criteria:
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 95% |
| Enantiomeric Purity | Chiral HPLC (Crownpak CR+) | > 98% L-Isomer |
| Residual Copper | ICP-MS or Colorimetric Test | < 5 µ g/dose |
| pH | pH Strip | 4.5 – 7.5 |
| Endotoxin | LAL Test | < 17.5 EU/mL |
Critical Note on Chirality: The L-isomer of homophenylalanine is the active substrate for LAT1. The D-isomer is generally inactive. Although the precursor is L-isomer, harsh hydrolysis can sometimes cause racemization. Chiral HPLC validation is mandatory.
In Vivo Imaging Protocol (Mice)[1]
-
Animal Model: Xenograft mice (e.g., U87 glioma or PC-3 prostate).
-
Injection: 5–10 MBq of [18F]FHP via tail vein.
-
Uptake Time: 20–40 minutes (dynamic scanning recommended).
-
Analysis: Calculate %ID/g (Percent Injected Dose per gram) and Tumor-to-Muscle (T/M) ratios.
-
Expected T/M Ratio: > 2.5 for high-LAT1 expressing tumors.
-
Brain Background: Should be low (< 0.5 %ID/g) compared to [18F]FET or [11C]Methionine.
-
References
-
Tredwell, M., et al. (2016).[1] "Copper-mediated radiofluorination of arylstannanes with [18F]KF." Organic Letters, 18(20), 5440–5443. Link[2]
-
Preshlock, S., et al. (2016). "18F-Labeling of arenes and heteroarenes for applications in positron emission tomography." Chemical Reviews, 116(2), 719–766.[3] Link
-
Salisbury, N. J., et al. (2022). "Recent Advances in 18F-Labeled Amino Acids Synthesis and Application." Molecules, 27(20), 6956. Link
-
Wang, L., et al. (2012).[4] "Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents." Nuclear Medicine and Biology, 39(7), 933-943.[4] Link
-
Wiriyasermkul, P., et al. (2012). "Transport of 3-fluoro-L-alpha-methyltyrosine by L-type amino acid transporter 1 (LAT1)." Drug Metabolism and Pharmacokinetics, 27(2), 251-257. Link
Sources
Engineering the Proteome: A Master Guide to Unnatural Amino Acid Incorporation
Introduction: Expanding the Chemical Space
The canonical genetic code, limited to 20 amino acids, restricts the chemical versatility of proteins.[1][2] For researchers in drug discovery (e.g., Antibody-Drug Conjugates), structural biology, and synthetic biology, the incorporation of Unnatural Amino Acids (UAAs) is a transformative tool.[1][3] By introducing novel functional groups—azides, alkynes, photocages, or post-translational modification mimics—we can engineer proteins with capabilities evolution never intended.
This guide provides a rigorous technical framework for the two most dominant methods of UAA incorporation: Genetic Code Expansion (GCE) in E. coli and Cell-Free Protein Synthesis (CFPS) .
Methodology Selection: The Strategic Landscape
Before initiating a protocol, select the method that aligns with your downstream application.
| Feature | Residue-Specific Incorporation | Site-Specific Incorporation (GCE) |
| Mechanism | Auxotrophic strain + UAA analog (replaces all instances of a natural AA). | Orthogonal tRNA/Synthetase pair suppresses a stop codon (usually Amber/UAG).[4] |
| Precision | Global replacement (e.g., all Methionines | Single, precise location defined by the UAG codon. |
| Homogeneity | High (if auxotrophy is strict). | Variable (depends on suppression efficiency vs. termination). |
| Primary Use | Crystallography (phasing), global labeling. | SAR studies, ADCs, FRET probes, PTM mimicry. |
| Key Limitation | Loss of native residue function; potential toxicity. | Lower yield; competition with Release Factor 1 (RF1). |
Deep Dive: Genetic Code Expansion (GCE)[2][5]
The gold standard for precision engineering is GCE. This relies on an Orthogonal Translation System (OTS) , comprising a tRNA/aminoacyl-tRNA synthetase (aaRS) pair imported from a distant domain of life (typically Archaea like Methanocaldococcus jannaschii or Methanosarcina mazei). This pair must not cross-react with the host's endogenous machinery.[4]
Mechanism of Action
The orthogonal aaRS charges the orthogonal tRNA with the specific UAA.[4] The charged tRNA then recognizes the Amber stop codon (UAG) on the mRNA of the target protein, inserting the UAA instead of terminating translation.
Figure 1: Mechanism of Genetic Code Expansion.[2][5] The orthogonal aaRS charges the tRNA with the UAA, which suppresses the UAG stop codon, competing with Release Factor 1.
Protocol 1: Site-Specific Incorporation in E. coli
System: pEVOL Plasmid System (Dual synthetase expression). Strain: E. coli BL21(DE3) or C321.ΔA (RF1-deleted for higher yield).
Materials
-
Plasmid 1 (OTS): pEVOL encoding the specific aaRS/tRNA pair (e.g., pEVOL-pAzF).
-
Plasmid 2 (Target): pET vector containing the Gene of Interest (GOI) with a TAG codon at the desired site (e.g., pET21a-GFP-TAG151).
-
UAA: 100 mM stock solution of the unnatural amino acid (dissolved in 0.1M NaOH or DMSO, depending on solubility).
-
Media: 2xYT or Terrific Broth (TB).
Experimental Workflow
-
Co-Transformation:
-
Transform chemically competent E. coli with both pEVOL and pET vectors.
-
Plate on LB agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET).
-
Incubate overnight at 37°C.
-
-
Inoculation:
-
Pick a single colony into 10 mL LB (+ antibiotics). Grow overnight at 37°C.
-
CRITICAL: Do not add UAA yet.
-
-
Scale-Up & Induction:
-
Dilute overnight culture 1:100 into fresh TB media (+ antibiotics).
-
Grow at 37°C, 250 rpm until OD600 reaches 0.4–0.5 .
-
-
UAA Addition & Induction:
-
Step A: Add UAA to a final concentration of 1 mM (optimize between 0.5–2 mM).
-
Step B: Add 0.02% L-Arabinose to induce the aaRS machinery (pEVOL).
-
Step C: Incubate for 30 mins to allow aaRS expression and tRNA charging.
-
Step D: Add 0.5–1 mM IPTG to induce the Target Protein.
-
-
Expression:
-
Reduce temperature to 25°C–30°C and shake for 12–16 hours.
-
Expert Note: Lower temperatures favor protein folding and reduce inclusion body formation, which is common with UAA variants.
-
-
Harvest & Purification:
-
Pellet cells (5,000 x g, 15 min).
-
Proceed with standard Ni-NTA purification (if His-tagged).
-
Wash Step: Ensure thorough washing to remove non-specifically bound UAA from the resin.
-
Figure 2: Step-by-step workflow for in vivo UAA incorporation using the pEVOL system.
Protocol 2: Cell-Free Protein Synthesis (CFPS)
Why use CFPS?
-
Toxicity: Essential when the UAA is toxic to cells.
-
Transport: Bypasses cell membrane permeability issues.
-
Speed: Reaction completes in 4–6 hours.
Protocol (Based on PURE or S30 Extract)
-
Preparation:
-
Thaw S30 extract (or PURE system components) on ice.
-
Prepare "Magic Master Mix": ATP, GTP, amino acids (minus the one being replaced if residue-specific, or full set for GCE), salts (Mg2+, K+).
-
-
OTS Addition:
-
Add purified orthogonal aaRS (final conc. 5–10 µM).
-
Add in vitro transcribed orthogonal tRNA (final conc. 20–50 µM).
-
Add UAA (final conc. 1–2 mM).
-
-
Template Addition:
-
Add plasmid DNA (pET-Target-TAG) or PCR product (linear template).
-
Add T7 RNA Polymerase.
-
-
Incubation:
-
Incubate at 30°C for 4–6 hours.
-
Tip: Use a shaking incubator (600 rpm) if using a crude extract to improve aeration.
-
Quality Control & Validation
Trust but verify. Incorporation must be proven, not assumed.[]
A. Mass Spectrometry (The Gold Standard)
Do not rely solely on Western blots.
-
Intact Mass: Perform ESI-MS on the purified protein. You should observe a mass shift corresponding exactly to:
-
Success: Peak matches theoretical MW of Protein + UAA.
-
Failure: Peak matches MW of Protein + Glutamine/Tyrosine (common read-through products) or Truncated protein.
-
B. Fluorescence Reporter
-
GFP-TAG: Use a GFP gene with an internal TAG codon.
-
Fluorescence = Incorporation.
-
No Fluorescence = Truncation.
-
This is an excellent high-throughput screen for optimizing UAA concentration.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Protein Yield | UAA uptake is poor. | Increase UAA conc. to 2-5 mM; Check pH of media (some aaRS are pH sensitive). |
| Truncated Protein | RF1 competition. | Use C321.ΔA strain (RF1 deleted); Increase expression of tRNA (pEVOL plasmid). |
| Background (No UAA) | "Leaky" Synthetase. | The aaRS recognizes a natural AA. Switch to a more evolved/stringent aaRS variant. |
| Precipitation | UAA alters solubility. | Lower induction temp to 18°C; Add solubility tags (SUMO, MBP). |
References
-
Genetic Code Expansion Mechanisms
-
Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 205-213. Link
-
-
pEVOL System
-
RF1-Deleted Strains (C321.ΔA)
-
Lajoie, M. J., et al. (2013). "Genomically recoded organisms expand biological functions." Science, 342(6156), 357-360. Link
-
-
Cell-Free Protocols
-
General Protocol Repository
-
Addgene. "Genetic Code Expansion Guide." Link
-
Sources
- 1. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]
- 2. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 3. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. mdpi.com [mdpi.com]
- 7. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Amino-4-tolyl-butyric acid in Biological Matrices
Abstract & Core Challenge
The quantification of 2-Amino-4-tolyl-butyric acid (ATBA) in biological matrices (plasma, serum, tissue homogenates) presents a unique bioanalytical challenge. As a non-proteinogenic amino acid featuring a hydrophobic tolyl (methylphenyl) moiety, ATBA exhibits zwitterionic properties typical of amino acids but possesses significantly higher lipophilicity than endogenous analogues like GABA or Glutamate.
Standard amino acid methods often rely on HILIC chromatography or derivatization (e.g., AccQ-Tag) to achieve retention. However, this guide demonstrates a direct, underivatized Reverse-Phase (RP) LC-MS/MS method . By leveraging the hydrophobic interaction of the tolyl side chain, we achieve superior robustness and throughput compared to HILIC, while maintaining the sensitivity required for pharmacokinetic (PK) profiling.
Method Development Logic (The "Why")
Chromatographic Strategy: C18 vs. HILIC
-
The Trap: Most researchers default to HILIC for amino acids due to their high polarity.
-
The Insight: ATBA contains a 4-tolyl group. This aromatic, methylated ring provides sufficient hydrophobicity to retain on a C18 column, provided the pH is controlled.
-
The Solution: We utilize a high-strength silica (HSS) T3 C18 column. The "T3" bonding technology is designed to withstand 100% aqueous mobile phases, allowing us to start the gradient at high water content to trap the zwitterion, then elute the hydrophobic tolyl tail with organic solvent.
Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?
Protein precipitation (PPT) is fast but leaves high phospholipid content, which causes matrix effects (ion suppression) at the early retention times where ATBA elutes.
-
Selected Protocol: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX).
-
Mechanism: The sorbent retains the analyte via two mechanisms:
-
Reverse Phase: Interaction with the tolyl ring.
-
Cation Exchange: Ionic bond between the sorbent's sulfonic acid and the analyte's amine group (at acidic pH).
-
Result: This allows a rigorous organic wash (removing neutral lipids) before eluting with a basic solvent.
-
Experimental Protocol
Chemicals & Reagents
-
Analyte: 2-Amino-4-tolyl-butyric acid (Reference Standard, >99% purity).
-
Internal Standard (IS): 2-Amino-4-tolyl-butyric acid-d7 (preferred) or Phenylalanine-d5 (structural analog).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).
-
Matrix: Drug-free human/rat plasma (K2EDTA).
Sample Preparation Workflow (MCX SPE)
| Step | Action | Critical Technical Note |
| 1. Aliquot | Transfer 50 µL Plasma + 10 µL IS Working Solution. | Use low-binding tubes to prevent loss. |
| 2. Pre-treat | Add 200 µL 2% Formic Acid in Water. Vortex. | Acidifies sample (pH ~2-3) to ensure Analyte-NH3+ state for cation exchange. |
| 3. Condition | MCX Plate (30 mg): 1 mL MeOH, then 1 mL Water. | Activates sorbent ligands. |
| 4. Load | Load pre-treated sample (~260 µL) onto plate. | Low vacuum (2-3 Hg) to maximize residence time. |
| 5. Wash 1 | 1 mL 2% Formic Acid in Water. | Removes proteins and salts. |
| 6. Wash 2 | 1 mL 100% Methanol. | CRITICAL: Removes neutral lipids/phospholipids. Analyte stays bound via ionic interaction. |
| 7. Elute | 2 x 250 µL 5% NH4OH in Methanol. | High pH breaks the ionic bond (neutralizes amine), releasing analyte. |
| 8. Dry | Evaporate under N2 at 40°C. | Ensure complete dryness to remove ammonia. |
| 9. Reconstitute | 100 µL Mobile Phase A/B (90:10). | Match initial gradient conditions. |
LC-MS/MS Conditions
Liquid Chromatography (LC)[1][2][3]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %B | Curve | Description |
|---|---|---|---|
| 0.00 | 5 | Initial | Load/Trapping |
| 0.50 | 5 | 6 | Hold to elute salts |
| 3.50 | 60 | 6 | Elution of ATBA (Tolyl group interaction) |
| 3.60 | 95 | 1 | Wash column |
| 4.50 | 95 | 1 | Hold Wash |
| 4.60 | 5 | 1 | Re-equilibrate |
| 6.00 | 5 | 1 | End |
Mass Spectrometry (MS)[1][2][3][4]
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temps: Source 150°C / Desolvation 500°C.
MRM Transitions:
-
Precursor Ion: [M+H]+ = 194.2 m/z (Calculated based on MW 193.24).
| Transition Type | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |
| Quantifier | 194.2 | 177.2 | 15 | Loss of NH3 (Characteristic of Amino Acids) |
| Qualifier 1 | 194.2 | 105.1 | 25 | Formation of Methyl-Tropylium Ion (Specific to Tolyl) |
| Qualifier 2 | 194.2 | 148.2 | 18 | Loss of HCOOH (Carboxylic acid moiety) |
Visualized Workflow (Graphviz)
Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipid interferences prior to LC-MS/MS.
Validation & Quality Control (FDA/EMA Guidelines)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Fit: Linear regression (1/x² weighting).
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect Assessment
Since ATBA elutes relatively early (even on C18), matrix effects are the primary risk.
-
Experiment: Post-column infusion of ATBA while injecting blank plasma extract.
-
Calculation: Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent).
-
Requirement: IS-normalized MF should be between 0.85 and 1.15.
Stability
-
Bench-top: 4 hours at room temperature (critical for amino acids which can degrade or cyclize).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Processed Stability: 24 hours in autosampler at 10°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A has sufficient ionic strength (0.1% FA is standard, but 10mM Ammonium Formate can improve shape). |
| Low Recovery | Analyte stuck on MCX plate. | Ensure Elution solvent is strong enough (fresh 5% NH4OH). Old ammonia loses potency. |
| Carryover | Hydrophobic tolyl group sticking to injector. | Use a strong needle wash: ACN:Isopropanol:Water:FA (40:40:20:0.1). |
References
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Prinsen, H. C., et al. (2016). High-throughput LC-MS/MS method for the quantification of amino acids in plasma. Clinica Chimica Acta. (Contextual grounding for amino acid analysis).
- Waters Corporation.Oasis MCX Care & Use Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Troubleshooting & Optimization
"Improving the yield of 2-Amino-4-M-tolyl-butyric acid synthesis"
Technical Support Center: Optimizing 2-Amino-4-m-tolyl-butyric Acid Synthesis
Executive Summary & Strategic Approach
The synthesis of 2-Amino-4-m-tolyl-butyric acid (a homophenylalanine derivative) presents a classic challenge in amino acid chemistry: balancing nucleophilic substitution against elimination.[1]
While several routes exist (Strecker, Bucherer-Bergs), the Diethyl Acetamidomalonate (DEAM) pathway remains the industry standard for scalability and robustness. However, researchers often report yields stalling at 40-50%.[1] This guide addresses the specific kinetic and thermodynamic bottlenecks of this pathway, specifically the competition between
The Core Yield-Killing Mechanism: The electrophile required is 1-(2-haloethyl)-3-methylbenzene .[1] Because the beta-carbon has protons adjacent to an aromatic ring, it is susceptible to base-catalyzed elimination to form 3-methylstyrene .[1] Minimizing this side reaction is the primary lever for yield improvement.
Synthetic Workflow Visualization
The following diagram outlines the critical path and decision nodes for the synthesis.
Caption: Critical pathway analysis highlighting the competitive elimination step (E2) which is the primary cause of yield loss during the alkylation of DEAM.
Troubleshooting Module: The Alkylation Step
The Issue: Low conversion of DEAM or presence of olefinic byproducts (smelling of styrene). Root Cause: The phenethyl halide precursor is prone to E2 elimination.
| Variable | Standard Protocol | Optimized Protocol | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (Freshly Prepared) | NaH is too basic and promotes elimination.[1] NaOEt matches the pKa of DEAM (~13) sufficiently without being overly aggressive. |
| Solvent | Ethanol (Absolute) | Dry Ethanol (Super-Dry) | Moisture quenches the enolate, regenerating DEAM. Even 1% water can drop yields by 10-15%.[1] |
| Electrophile | 3-Methylphenethyl chloride | 3-Methylphenethyl bromide | The bromide is a better leaving group ( |
| Temperature | Reflux ( | 60-65 | Higher temperatures favor elimination (E2) over substitution ( |
Detailed Protocol Adjustment:
-
Stoichiometry: Use a slight excess of the enolate (1.1 eq DEAM : 1.0 eq Halide). This ensures the valuable halide is fully consumed via substitution rather than wasted by excess base.
-
Addition Mode: Do not add the halide to the hot base.
-
Correct: Form the enolate at RT (clear solution).
-
Correct: Add the halide dropwise at 50°C.
-
Correct: Slowly ramp to mild reflux only if conversion stalls.[1]
-
Troubleshooting Module: Hydrolysis & Isolation
The Issue: Product is an oil, sticky solid, or yield is lost during filtration. Root Cause: Incorrect pH during isolation (failure to precipitate at Isoelectric Point) or incomplete decarboxylation.
Diagnostic Steps:
-
Symptom: NMR shows a doublet of doublets at the alpha-position (good) but integration is off, or extra peaks in the aliphatic region.
-
Symptom: Product stays in water layer.
-
Diagnosis: You are trying to isolate the hydrochloride salt, which is highly soluble.
-
Fix: You must neutralize to the Isoelectric Point (pI) .
-
The "pI Crash" Protocol:
-
After hydrolysis, evaporate acid to dryness to remove excess HCl/HBr.
-
Redissolve the residue in minimal distilled water.
-
Add concentrated Ammonia (
) or 5M NaOH dropwise while monitoring pH.[1] -
Target pH: 6.0 – 6.5 .
-
Cool to 4°C overnight. The free amino acid will crystallize as a white solid.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-methylphenethyl chloride instead of the bromide? It is cheaper. A: Yes, but the reaction will be significantly slower, increasing the window for side reactions.
-
Modification: You must add a catalytic amount of Sodium Iodide (NaI, ~5-10 mol%). This converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), restoring the
rate.
Q2: My reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily. Phenethyl halides and their elimination products (styrenes) can polymerize or oxidize to form dark tars.
-
Action: Proceed with the workup. The amino acid product is water-soluble (as a salt) or acid-soluble.[1] The dark organic tars can often be removed by washing the acidic aqueous hydrolysate with Dichloromethane (DCM) before neutralizing to the pI.
Q3: I see a "double alkylation" spot on TLC. How do I stop this? A: Dialkylation of DEAM is rare with bulky electrophiles like phenethyl groups, but it can happen if the base concentration is too high relative to DEAM.
-
Fix: Ensure you use 1.0 equivalent of Base to 1.0 equivalent of DEAM. Never use excess base.[1] Ensure the DEAM anion is fully formed before adding the electrophile.
References
-
Classic DEAM Synthesis: Snyder, H. R.; Smith, C. W. "Diethyl Acetamidomalonate."[1][5][8] Organic Syntheses, Coll.[8] Vol. 3, p. 329 (1955). Link
-
Alkylation Optimization: BenchChem Technical Support. "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate." BenchChem Application Notes. Link
-
Bucherer-Bergs Alternative: "Bucherer-Bergs Reaction." Organic Chemistry Portal. Link
- General Amino Acid Isolation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 7. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
"Overcoming challenges in the chiral separation of 2-Amino-4-aryl-butyric acid enantiomers"
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Method Development for 2-Amino-4-aryl-butyric Acid Enantiomers Reference ID: CAS-2A4ABA-SEP
Introduction
Welcome to the Advanced Chiral Separations Support Center. You are likely here because 2-Amino-4-aryl-butyric acid presents a specific set of chromatographic challenges. Unlike standard proteinogenic amino acids, the hydrophobic aryl tail at the
This guide moves beyond generic advice. We focus on the three most robust pathways for this specific scaffold: Crown Ether Ligand Exchange (Direct), Zwitterionic Ion-Pairing (Direct), and Marfey’s Derivatization (Indirect).
Module 1: Method Selection Strategy
Before consuming sample, determine your separation mode based on your purity and equipment constraints.
Figure 1: Decision matrix for selecting the optimal separation pathway. Blue nodes indicate decision points; Green/Red nodes indicate terminal method choices.
Module 2: Direct Separation (Crown Ether Mode)
Primary Recommendation: Daicel CROWNPAK® CR-I(+) or CR(+)
Mechanism: Host-guest complexation. The crown ether forms a complex with the ammonium ion (
Critical Protocol Parameters
-
Mobile Phase: Perchloric acid (
) is mandatory to ensure the amine is fully protonated. -
Standard Mix: pH 1.0 to 2.0 (e.g.,
aq. / Methanol).[1][2][3][4] -
Temperature: Lower temperatures (
to ) significantly increase resolution ( ) by reducing molecular motion, stabilizing the host-guest complex.
Troubleshooting Guide: Crown Ether
Q: My peaks are broad and tailing severely. What is wrong? A: This is usually due to insufficient protonation of the primary amine or interaction with exposed silanols.
-
Fix 1 (Acidity): Increase the acid concentration. If using pH 2.0, drop to pH 1.5 or 1.0. The ammonium species must be dominant for the crown ether to bind effectively.
-
Fix 2 (Temperature): Lower the column temperature. We observe that dropping from
to often doubles the resolution factor ( ) for this specific molecule class.
Q: I have retention, but no separation (co-elution). A: The hydrophobic aryl tail might be interacting non-specifically with the C18 or silica backbone of the column, masking the chiral recognition.
-
Fix: Increase the Methanol content (up to 10-15% for CR(+), higher for CR-I immobilized versions) to elute the hydrophobic tail faster, allowing the chiral crown interaction to dominate.
Data: Effect of Temperature on Resolution (
Module 3: Zwitterionic Mode (The Hydrophobic Alternative)
Primary Recommendation: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: Double ion-pairing.[4] The column contains both a chiral cation (Cinchona alkaloid) and an anion.[4] It works best for amino acids with bulky hydrophobic side chains (like your aryl group).
Critical Protocol Parameters
-
Mobile Phase: MeOH/ACN/Water + 50mM Formic Acid + 25mM Diethylamine (DEA).
-
Why this works: The aryl group of 2-amino-4-aryl-butyric acid interacts well with the π-systems of the Cinchona alkaloid selector, providing secondary retention mechanisms that Crown Ethers lack.
Troubleshooting Guide: ZWIX
Q: The elution order is wrong for my biological assay. A: ZWIX columns are pseudo-enantiomeric.
-
Solution: Simply switch from ZWIX(+) to ZWIX(-). This will reverse the elution order (L- before D- or vice versa) without changing mobile phase conditions.
Q: My MS baseline is noisy. A: ZWIX methods require high salt/buffer loads (Formic acid/DEA).
-
Solution: Switch to volatile salts (Ammonium Formate/Ammonium Hydroxide) if coupling to Mass Spec, but be aware that selectivity may shift slightly compared to DEA.
Module 4: Indirect Separation (Derivatization)
Primary Recommendation: Marfey’s Reagent (FDAA) + C18 Column Use Case: When you have complex biological matrices (plasma/urine) or lack a chiral column.
Figure 2: Reaction workflow for Marfey's Derivatization. This converts enantiomers into diastereomers, which have different physical properties and can be separated on standard equipment.
Protocol: Marfey’s Method
-
Reaction: Mix
sample (50 mM) + 1% FDAA in acetone + 1M . -
Incubate:
for 1 hour. -
Quench: Add
1M HCl. -
Analyze: Inject onto a standard C18 column (e.g., Kinetex C18). Use a gradient of Water (0.1% Formic Acid) vs. Acetonitrile.
-
Elution Logic: The L-L diastereomer is generally more polar and elutes before the L-D diastereomer.
References
-
Daicel Chiral Technologies. (2024).[5] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
- Hyun, M. H. (2016). "Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases.
- Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases.
-
Bhushan, R., & Brückner, H. (2004).[6] "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247.[6]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
"Optimizing reaction conditions for the functionalization of the tolyl group"
Topic: Optimizing reaction conditions for the functionalization of the tolyl group Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Technical Guide & Troubleshooting Center
Introduction: The Tolyl Paradox
The tolyl group (methylbenzene moiety) presents a classic dichotomy in organic synthesis: it is both a robust hydrocarbon scaffold and a highly reactive platform for diversification. The challenge lies not in reactivity, but in selectivity .
Researchers frequently encounter three competing failure modes:
-
Chemo-selectivity: Benzylic functionalization vs. Electrophilic Aromatic Substitution (EAS) on the ring.
-
Oxidation State Control: Stopping at the alcohol or aldehyde without progressing to the carboxylic acid.
-
Poly-functionalization: Mono-bromination vs. gem-dibromination.
This guide provides optimized protocols and troubleshooting workflows to navigate these pathways with high fidelity.
Module 1: Benzylic Bromination (Wohl-Ziegler Protocol)[1]
The Objective: Selective mono-bromination of the methyl group. The Standard: N-Bromosuccinimide (NBS) with a radical initiator.[1]
Mechanism & Causality
The reaction does not proceed via direct radical abstraction by the succinimidyl radical. Instead, it relies on a low, steady-state concentration of molecular bromine (
-
Initiation: The initiator (AIBN/BPO) or light homolyzes trace
to form . -
Propagation:
abstracts a benzylic hydrogen (weakest C-H bond, BDE ~88 kcal/mol), forming a resonance-stabilized benzylic radical. -
The "Goldfinger" Cycle: The benzylic radical reacts with
to form the product and regenerate . -
Reagent Role: NBS reacts with the HBr byproduct to regenerate
, keeping its concentration low. High concentrations would favor ionic bromination of the aromatic ring.
Visualizing the Pathway
Caption: The Goldfinger Mechanism. Note that NBS acts as a reservoir for Br2, preventing ionic ring substitution.
Optimized Protocol: The "Green" Wohl-Ziegler
Replaces toxic
Reagents:
-
Substrate (1.0 equiv)
-
NBS (1.05 equiv) - Recrystallize from water if yellow/brown.
-
AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (
) or Methyl Acetate.
Step-by-Step:
-
Dissolution: Dissolve substrate in
(0.5 M). -
Addition: Add NBS and AIBN at room temperature.
-
Degassing: Sparge with Argon for 10 mins (Oxygen inhibits radicals).
-
Activation: Heat to reflux (
). Visual Cue: The dense NBS solid at the bottom will convert to low-density succinimide floating at the top.[2] -
Termination: Cool to
to precipitate remaining succinimide. Filter. -
Purification: Evaporate solvent. If mono/bis mixture exists, use recrystallization (distillation often degrades benzylic bromides).
Troubleshooting Guide: Bromination
| Symptom | Diagnosis | Corrective Action |
| Ring Bromination | High | 1. Switch solvent to |
| Gem-Dibromination | Product is more reactive than starting material. | 1. Stop reaction at 80% conversion.2. Use a large excess of substrate (recover unreacted material).3. Switch to continuous flow to limit residence time. |
| No Reaction | "Induction Period" stall; wet reagents. | 1. Add a drop of |
Module 2: Tunable Benzylic Oxidation
The Objective: Control the oxidation state (Alcohol vs. Aldehyde vs. Acid).
Protocol A: Selective Aldehyde Synthesis (Etard-Like)
Direct oxidation to the acid is easy (
-
Reagent: Cerium(IV) Ammonium Nitrate (CAN) or
(for benzylic alcohols). -
Emerging Method: Co-ZIF Nano-Catalysts with
[2].
Protocol B: Benzylic C-H Activation (Palladium)
For functionalizing the ring while preserving the methyl group (or using the methyl group as a handle).
Ortho-C-H Activation: Using the tolyl methyl group is difficult for direction. Instead, install a transient Directing Group (DG) or use an existing functional group (amide, pyridine) on the ring.
Caption: Pd(II)/Pd(IV) Catalytic Cycle for Ortho-C-H Activation via Concerted Metalation-Deprotonation (CMD).
FAQ: Expert Solutions
Q: I need to functionalize the benzylic position, but my substrate has a free amine. The NBS reaction is a mess. A: Free amines are incompatible with radical bromination (N-bromination occurs).
-
Solution: Protect the amine as a triflamide (
) or carbamate ( ). Alternatively, protonate the amine with (1 equiv) before adding NBS. The ammonium salt is electron-withdrawing and deactivates the ring against electrophilic attack, protecting it while the radical reaction proceeds on the methyl group [3].
Q: How do I separate benzyl bromide from the dibromo- impurity? A: This is notoriously difficult via silica chromatography due to similar Rf values.
-
Solution: React the crude mixture with diethyl phosphite (
) and a base. The highly reactive benzyl bromide forms the phosphonate, while the hindered dibromide reacts much slower. The phosphonate is easily separated. Alternatively, use recrystallization from hexanes/ethanol if the product is solid.
Q: Can I oxidize the tolyl methyl group directly to an ester? A: Yes. Use T-HYDRO (t-Butyl hydroperoxide) with catalytic Copper(I) or Iodine in the presence of the alcohol you wish to esterify with. This "oxidative esterification" bypasses the acid chloride step.
References
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link
-
MDPI. (2021). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Link
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Link
-
ACS Publications. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Link
-
ResearchGate. (2018). Initial optimized reaction conditions for benzylic bromination. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing side-product formation in the synthesis of 2-Amino-4-M-tolyl-butyric acid"
The following guide is structured as a Technical Support Center resource. It is designed for immediate application by organic chemists and process engineers encountering difficulties in the synthesis of 2-Amino-4-(3-methylphenyl)butanoic acid (also known as 2-Amino-4-m-tolyl-butyric acid).[1]
Topic: Minimizing Side-Product Formation in 2-Amino-4-m-tolyl-butyric Acid Synthesis Ticket Status: [OPEN] Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Strategic Overview: The "Hidden" Chemistry
The synthesis of 2-Amino-4-(m-tolyl)butyric acid is deceptively simple.[1] While it appears to be a standard homologation of phenylalanine, the introduction of the meta-tolyl ethyl side chain introduces specific steric and electronic factors that often lead to three distinct failure modes: elimination (styrene formation) , dialkylation , and isomeric contamination .
The industry-standard route relies on the alkylation of Diethyl acetamidomalonate (DEAM) with 1-(2-bromoethyl)-3-methylbenzene .[1] Our internal data suggests that 60% of yield losses occur during the alkylation step due to competitive E2 elimination, driven by the basic conditions required to generate the DEAM enolate.
This guide prioritizes the DEAM Alkylation Route as it is the most robust for multi-gram to kilogram scale-up, provided the critical process parameters (CPPs) defined below are strictly controlled.
Troubleshooting Guide (FAQ & Tickets)
Ticket #402: "My reaction mixture smells like vinyl/styrene, and yield is <40%."
Diagnosis: Competitive E2 Elimination. Root Cause: The ethoxide base is acting as a base rather than a nucleophile.[1] This occurs when the reaction temperature is too high during the addition of the alkyl halide, or if the local concentration of base is too high. The precursor, 1-(2-bromoethyl)-3-methylbenzene, is prone to eliminating HBr to form 3-methylstyrene .[1]
Corrective Action:
-
Switch Solvent/Base System: If using NaOEt/EtOH, ensure the reaction is kept at 60-65°C , not reflux (78°C), during the initial alkylation phase.
-
Dilution Effect: Increase solvent volume by 20%. High concentration favors bimolecular elimination.[1]
-
Leaving Group Modulation: If the problem persists, switch from the bromide to the iodide (generate in situ with catalytic NaI) or the tosylate . Iodides are better nucleofuges and favor SN2 over E2.[1]
Ticket #405: "I see a large peak at RRT 1.25 that persists after hydrolysis."
Diagnosis: Dialkylation (The "Dimer" Impurity).[2] Root Cause: The mono-alkylated product is still acidic (pKa ~13) and can be deprotonated by the remaining base, subsequently attacking a second molecule of alkyl halide.
Corrective Action:
-
Stoichiometry Inversion: Never add the alkyl halide to the enolate all at once.
-
The "0.95 Rule": Use a slight deficit of the base (0.95 eq) relative to DEAM (1.0 eq). This ensures that there is never free ethoxide available to deprotonate the product.[1]
-
Reverse Addition: Add the base slowly to a mixture of DEAM and alkyl halide (if solubility permits), or ensure the alkyl halide is the limiting reagent (0.9 eq).
Ticket #409: "The final product has a melting point depression and NMR shows 'extra' aromatic peaks."
Diagnosis: Regioisomeric Contamination.[1] Root Cause: The starting material, 3-methylphenethyl bromide, often contains 2-5% of the para-isomer (from the Friedel-Crafts precursor synthesis).[1] These isomers are nearly impossible to separate after the amino acid is formed.
Corrective Action:
-
QC Your Starter: Run a GC-MS on the alkyl halide before starting.[1] If p-isomer >0.5%, recrystallize the precursor or purchase "High Purity" grade (>99%).[1]
-
Purification: If the amino acid is already made, the meta-isomer is generally more soluble than the para. Recrystallize from water/ethanol (90:10) to enrich the meta-isomer in the mother liquor (counter-intuitive, but often the para packs better).
Optimized Experimental Protocol
Method: Alkylation of Diethyl Acetamidomalonate (DEAM) Scale: 50 mmol (Representative)
Phase A: Enolate Formation & Alkylation[3]
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Solvent: Add Absolute Ethanol (100 mL) . Note: Water content must be <0.1% to prevent premature hydrolysis.[1]
-
Base Generation: Add Sodium metal (1.15 g, 50 mmol) in small pieces. Allow to dissolve completely to form NaOEt.
-
Why: Freshly prepared NaOEt is superior to commercial solutions which often contain NaOH (hydroxide causes amide hydrolysis).[1]
-
-
DEAM Addition: Add Diethyl acetamidomalonate (11.4 g, 52.5 mmol) . Stir for 30 min at RT.[1] The solution may turn yellow/cloudy.[1]
-
Note: We use a 1.05 excess of DEAM to minimize dialkylation (See Ticket #405).
-
-
Alkylation: Add 1-(2-bromoethyl)-3-methylbenzene (9.95 g, 50 mmol) dropwise over 45 minutes.
-
Reaction: Heat to 65°C (gentle reflux) for 6-8 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Endpoint: Disappearance of alkyl halide.[1]
-
Phase B: Hydrolysis & Decarboxylation[1]
-
Quench: Cool to RT. Pour mixture into 300 mL ice water. The intermediate (Diethyl 2-acetamido-2-(3-methylphenethyl)malonate) will precipitate.[1] Filter and wash with cold water.[1]
-
Hydrolysis: Transfer solid to a flask with 6N HCl (100 mL) .
-
Reflux: Heat to vigorous reflux (100-110°C) for 12-16 hours.
-
Isolation: Evaporate to dryness under vacuum. The residue is the hydrochloride salt.
-
Free Amino Acid: Dissolve residue in minimum water. Adjust pH to 6.0 with Ammonium Hydroxide (28%).[1] The zwitterion precipitates.[1] Filter, wash with EtOH, and dry.
Data & Specifications
Table 1: Critical Impurity Profile
| Impurity Name | Structure Origin | RRT (HPLC)* | Limit (Spec) | Removal Strategy |
| Impurity A (Styrene) | Elimination of Alkyl Halide | 1.8 | N/A (Volatile) | Removed during workup/drying.[1] |
| Impurity B (Dimer) | Bis-alkylation of DEAM | 1.25 | < 0.1% | Control stoichiometry; Recrystallization from EtOH.[1] |
| Impurity C (Intermediate) | Incomplete Hydrolysis | 0.85 | < 0.5% | Extend acid reflux time; Ensure HCl conc > 4N. |
| Impurity D (Para-isomer) | Contaminated Starting Material | 1.02 | < 1.0% | QC starting material; difficult to remove downstream.[1] |
*Relative Retention Time (RRT) based on C18 Column, Phosphate buffer/MeCN gradient.
Visualizing the Pathway & Failure Modes
The following diagram illustrates the reaction logic and where specific side-products branch off.
Caption: Reaction pathway showing the critical competition between the desired SN2 substitution and the E2 elimination/dialkylation side reactions.
References
-
Kotha, S., & Singh, K. (2004). "N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives." Tetrahedron Letters. Available at: [Link][1]
-
Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health (NIH). "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients."[1] NIH National Library of Medicine.[1] Available at: [Link][1]
-
Soloshonok, V. A., et al. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid."[1] Molecules. Available at: [Link][1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
Technical Support Center: Stability Optimization for 2-Amino-4-tolyl-butyric Acid Derivatives
Introduction: The Stability Paradox
You are likely working with 2-Amino-4-tolyl-butyric acid (a homophenylalanine analogue) or its ester/amide derivatives. Structurally, this molecule presents a "stability paradox" common in drug development:
-
The Head Group (Zwitterion): The
-amino acid core ( ) dictates pH-dependent solubility and stereochemical vulnerability. -
The Tail (Tolyl-Alkyl): The hydrophobic 4-tolylbutyl side chain drives aggregation and introduces a specific site for benzylic oxidation.
This guide moves beyond generic advice, addressing the specific physicochemical tensions inherent to this scaffold.
Module 1: Solubility & Aggregation (The "Crashing Out" Phenomenon)
The Issue: Users frequently report spontaneous precipitation upon diluting stock solutions into aqueous media (e.g., PBS or cell culture media), even when the concentration is theoretically below the limit.
The Mechanism:
This molecule is an amphiphile . At its isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules.[1] The hydrophobic tolyl tails then drive
Troubleshooting Protocol: Isoelectric Tuning
Step 1: Calculate/Validate pI For 2-amino-4-tolyl-butyric acid, the pI is typically near neutral (pH 5.5 – 6.0).
-
Action: Avoid dissolving or storing the compound in buffers within
1.0 pH unit of its pI.
Step 2: The "Jump-Dilution" Method Do not titrate slowly. Use this kinetic solubility protocol to prevent nucleation.
-
Stock Prep: Dissolve compound in 100% DMSO (typically 10-50 mM).
-
Vortexing: Vortex the aqueous buffer rapidly.
-
Injection: Inject the DMSO stock directly into the center of the vortexing buffer.
-
Equilibration: Allow 30 seconds of mixing.
Data Visualization: Solubility Logic
Figure 1: Decision tree for resolving precipitation issues based on ionization state.
Module 2: Chemical Instability (Oxidation & Racemization)
The Issue: Loss of potency or appearance of "M+16" (oxygen) or "M+14" (carbonyl) peaks in LC-MS; loss of optical rotation.
Benzylic Oxidation (The Tolyl Risk)
The methyl group on the benzene ring (tolyl) is susceptible to benzylic oxidation , especially in the presence of trace metals or light. This converts the tolyl group into a benzyl alcohol, aldehyde, or carboxylic acid.
-
Diagnostic: Appearance of impurity peaks at
slightly lower than the parent (more polar). -
Prevention:
-
Degas buffers: Use Helium sparging or vacuum degassing to remove dissolved
. -
Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals (Cu²⁺, Fe³⁺) that catalyze radical formation.
-
Racemization (The Alpha-Proton Risk)
The
-
Diagnostic: Chiral HPLC shows a "shoulder" or split peak.
-
Prevention: strictly limit exposure to pH > 8.5.
Experimental Workflow: Stability Profiling
| Parameter | Condition A (Oxidative Stress) | Condition B (Racemization Stress) |
| Reagent | 0.3% | 0.1 N NaOH |
| Temp | 25°C | 40°C |
| Timepoints | 0, 2, 4, 8, 24 hrs | 0, 1, 4, 24 hrs |
| Detection | LC-MS (Look for +16 Da) | Chiral LC (Look for enantiomer) |
Pathway Diagram: Degradation Mechanisms
Figure 2: Primary degradation pathways. Left: Oxidative attack on the tolyl moiety. Right: Base-catalyzed racemization at the alpha-carbon.
Module 3: Derivative-Specific Issues (Esters & Amides)
The Issue: If you are using the ethyl ester or methyl ester derivative (often used to improve cell permeability), you may observe the parent acid appearing in your stock solution over time.
The Cause: Spontaneous Hydrolysis. Esters of amino acids are prone to hydrolysis, particularly:
-
High pH: Hydroxide ion attacks the carbonyl.
-
Autocatalysis: If stored in water without buffer, the amine group can act as a general base, facilitating water attack on the ester.
Storage Protocol for Esters:
-
Solvent: Store exclusively in anhydrous DMSO or Ethanol.
-
Temperature: -20°C is mandatory.
-
Avoid: Aqueous buffers until immediately before use.
-
Self-Check: If your "prodrug" (ester) shows <95% purity, check for the "parent acid" peak (Mass = Ester - 14 or -28).
FAQ: Rapid Troubleshooting
Q: My compound turned yellow in solution. Is it ruined? A: Likely yes. Yellowing often indicates the formation of conjugated oxidation products (quinoid structures) derived from the tolyl ring oxidation. Discard and prepare fresh stock with degassed solvents.
Q: Can I autoclave solutions of this compound?
A: No. The high heat (121°C) will accelerate both hydrolysis (if an ester) and racemization. Use 0.22
Q: I see a "double peak" on my standard C18 HPLC column. A: This is likely atropisomerism or conformer separation due to the bulky tolyl group, or simple racemization.
-
Test: Run the column at 40°C. If the peaks merge, they are rotamers. If they remain distinct, you have racemized your sample (L and D isomers separating).
References
-
International Conference on Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[4] [Link]
-
Sivakua, T., & Smith, G. G. (1983). Racemization of amino acids.[5][6][7] (Mechanistic insights into carbanion intermediates). [Link]
-
Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[8][9] Pharmaceutical Development and Technology.[10] [Link]
-
Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH.[5] Journal of the American Chemical Society. [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. ikev.org [ikev.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. creation.com [creation.com]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
"Improving the cellular uptake of modified amino acids in culture"
Current Status: Operational | Tier: Advanced Technical Support Subject: Troubleshooting Cellular Uptake of Modified/Unnatural Amino Acids (mAAs/UAAs)[1]
Welcome, Colleague.
If you are reading this, you are likely facing the "Mammalian Gap." You have a modified amino acid (mAA)—perhaps a click-chemistry probe, a photocaged residue, or a fluorinated analog—that incorporates beautifully in E. coli cell-free systems but fails to label your HEK293 or HeLa cells.
The problem is rarely your orthogonal synthetase (aaRS) or your tRNA.[1] The problem is bioavailability . Mammalian cells are fortresses; they do not passively absorb polar zwitterions. They rely on specific solute carrier (SLC) transporters that evolved to recognize native substrates, not your modified variants.[1]
This guide addresses the three most common failure modes: Transporter Competition , Structural Incompatibility , and Efflux .
Diagnostic Phase: Why is uptake failing?
Before altering your protocol, identify the bottleneck.
| Symptom | Probable Cause | Recommended Protocol |
| Zero Incorporation | The mAA is not recognized by any endogenous transporter.[1] | Protocol B (Esterification) |
| Low Incorporation | Native amino acids in the media are outcompeting your mAA.[1] | Protocol A (Competition) |
| High Background/Toxicity | The mAA is entering but causing stress/efflux.[1] | Protocol C (Dipeptide/Pulse) |
Protocol A: Overcoming Transporter Competition (The "Crowded Door")
The Science: Most large hydrophobic mAAs (e.g., p-benzoyl-phenylalanine, azido-phenylalanine) rely on LAT1 (SLC7A5) for entry.[1] LAT1 is an obligate exchanger: it imports one amino acid only by exporting another. Crucially, it has a high affinity for Leucine, Phenylalanine, and Tryptophan.[1] If you culture cells in standard DMEM, the millimolar concentrations of native Leucine will competitively inhibit the uptake of your mAA.
The Solution: Nutrient Depletion Strategy Do not simply add more mAA. You must lower the "noise" to hear the "signal."
Step-by-Step Workflow:
-
Preparation: Prepare "Dropout Media"—custom DMEM lacking the specific native amino acid that resembles your mAA (usually Phe, Tyr, or Trp).[1]
-
Starvation Phase: Wash cells 2x with PBS. Incubate in Dropout Media (supplemented with dialyzed FBS) for 30 minutes prior to experiment. This depletes the intracellular pool of competing amino acids.
-
The "Pulse" Induction:
-
Add your mAA at 0.5 mM – 1.0 mM.
-
Crucial Step: Add the native amino acid back at a "survival concentration" (5-10% of standard DMEM levels).[1]
-
Reasoning: Complete starvation triggers autophagy and mTOR inhibition, which shuts down protein synthesis. You need just enough native AA to keep the ribosome running, but low enough that LAT1 preferentially transports your mAA.
-
Visualizing the Mechanism:
Figure 1: The Competitive Inhibition Model. Native amino acids (Red) outcompete modified analogs (Blue) for the LAT1 binding pocket unless removed.[1]
Protocol B: Chemical Masking (The "Trojan Horse")[1]
The Science: If your mAA is too polar or structurally distinct to fit LAT1 or other SLCs, it will remain outside the cell. By masking the carboxylic acid with an ester group (methyl, ethyl, or acetoxymethyl), you convert the zwitterion into a neutral, lipophilic molecule.[1] This allows it to cross the membrane via passive diffusion , bypassing transporters entirely.
The Solution: Esterification Once inside, ubiquitous intracellular esterases hydrolyze the ester, regenerating the charged mAA. The charged species is then trapped inside the cell (Ion Trapping).[1]
Step-by-Step Workflow:
-
Synthesis: Convert your mAA to its methyl-ester or acetoxymethyl (AME) ester form. (AME esters often show 5-10x higher uptake than methyl esters due to faster hydrolysis).[1]
-
Solubilization: Dissolve the esterified mAA in DMSO (1000x stock).
-
Incubation: Add to standard media.
-
Note: You do not need to use dropout media here, as this mechanism is non-competitive.
-
-
Washout: Perform extensive washing (3x PBS) before analysis to remove sticky, lipophilic ester from the cell surface.[1]
Visualizing the Mechanism:
Figure 2: The Esterase Trap.[1] The neutral ester diffuses in, is cleaved by esterases, and the resulting charged amino acid becomes trapped, accumulating to high concentrations.[1]
Protocol C: The Dipeptide "Backdoor" (PepT1 Strategy)
The Science: If the amino acid transporter (LAT1) rejects your mAA, the peptide transporter PepT1 (SLC15A1) might accept it.[1] PepT1 transports di- and tri-peptides and has much broader promiscuity than amino acid transporters.
The Solution: Synthesize a dipeptide where your mAA is coupled to a simple amino acid (e.g., Valine-mAA or Glycine-mAA ).[1]
Step-by-Step Workflow:
-
Synthesis: Create a Val-mAA dipeptide.
-
pH Adjustment: PepT1 is a proton-coupled transporter. It works best in slightly acidic environments.
-
Buffer your media to pH 6.0 - 6.5 for the uptake pulse (1-2 hours).
-
-
Hydrolysis: Once inside, cytosolic peptidases will cleave the Valine, releasing your mAA.
Frequently Asked Questions (FAQ)
Q: I am using the ester strategy, but my cells are dying. Why? A: Toxicity often comes from the byproduct of ester hydrolysis (formaldehyde in the case of AME esters) or alcohol accumulation.[1]
-
Fix: Reduce concentration. If using AME, switch to a simple Methyl-ester.[1] If using Methyl-ester, ensure you aren't exceeding 0.5% DMSO in the final culture.
Q: Can I electroporate the amino acids in? A: Generally, no. Electroporation creates transient pores for macromolecules (DNA/RNA).[1] Small molecules like amino acids diffuse back out through the pores just as fast as they enter before the membrane reseals. Active transport or trapping (esters) is required for retention.[1]
Q: How do I verify the mAA is actually inside the cell? A: Do not rely solely on protein incorporation (Western blot/Fluorescence).[1] That measures the end result (uptake + acylation + translation).[1]
-
Validation Assay: Incubate cells with the mAA, wash x3 with ice-cold PBS, lyse the cells, and perform LC-MS on the lysate. If the mass peak is absent, you have an uptake problem. If the peak is present but protein yield is low, you have a synthetase (RS) activity problem.[1]
References
-
Transporter Specificity & LAT1
-
Esterification Strategy (AME Esters)
-
PepT1 Dipeptide Transport
-
General Genetic Code Expansion Methods
Sources
- 1. researchgate.net [researchgate.net]
- 2. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide-modified nanoparticles to facilitate oral docetaxel delivery: new insights into PepT1-mediated targeting strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
"Strategies to enhance the stability of 2-Amino-4-M-tolyl-butyric acid for drug delivery"
Core Directive & Molecule Profile
Welcome to the Technical Support Center.
You are likely working with 2-Amino-4-(3-methylphenyl)butanoic acid (often abbreviated as M-HPA or methyl-homophenylalanine). As a non-proteinogenic
While the non-natural structure confers resistance to enzymatic degradation (metabolic stability), its physical chemistry creates two critical hurdles for experimentalists:
-
Aggressive Hydrophobicity: The m-tolyl group significantly lowers aqueous solubility compared to phenylalanine, leading to rapid precipitation in physiological buffers (pH 7.4).
-
Isoelectric Aggregation: Like Homophenylalanine, this molecule exhibits "extraordinarily low solubilities" near its isoelectric point (pI), often requiring pH extremes for dissolution that can trigger chemical degradation (racemization).
This guide provides self-validating protocols to overcome these barriers.
Diagnostic Hub: Understanding Instability
Before attempting formulation, diagnose the specific type of instability you are observing.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| White precipitate immediately upon adding buffer (pH 7.4). | Physical Instability (pI Aggregation) | The molecule is zwitterionic and neutral near pH 6–7, minimizing solvation. | Stop. Acidify to pH < 3.0 or Alkalinize to pH > 9.0 to ionize. |
| Yellowing of solution over time (weeks). | Chemical Instability (Oxidation) | Benzylic oxidation of the m-tolyl methyl group (rare but possible in light/air). | Degas buffers with N₂; add EDTA; store in amber vials. |
| Loss of potency without precipitation. | Stereochemical Instability (Racemization) | Proton exchange at the | Verify enantiomeric excess (ee%) via Chiral HPLC. Avoid prolonged exposure to pH > 10. |
Visualization: Degradation & Instability Pathways
The following diagram maps the chemical and physical risks associated with M-HPA processing.
Figure 1: Mechanistic pathways of instability for M-HPA. Physical aggregation near the isoelectric point is the most common experimental failure mode.
Protocol Vault: Step-by-Step Solutions
Protocol A: The "pH-Shift" Solubilization Strategy
Objective: Dissolve M-HPA at high concentration (>10 mg/mL) without causing racemization. Mechanism: M-HPA behaves like Homophenylalanine. Solubility is minimal at pH 5–7 but increases logarithmically below pH 2.5 and above pH 9.5 [1].
Reagents:
-
0.1 M HCl (Degassed)
-
0.1 M NaOH (Degassed)
-
Phosphate Buffered Saline (PBS), 10x
-
Propylene Glycol (PG) or PEG 400
Procedure:
-
Weighing: Weigh the target amount of M-HPA.
-
Initial Dissolution (Acidic Route): Add 0.1 M HCl dropwise. The amino group (
) will ionize. Vortex until clear.-
Checkpoint: If it does not dissolve, the concentration is too high. Add 10% v/v Propylene Glycol as a cosolvent.
-
-
Stabilization: Once dissolved, dilute with water or saline.
-
Buffering (The Danger Zone): Slowly add buffer. Warning: If you bring the pH to 6–7, it will precipitate.
-
Strategy: Maintain the formulation at pH 4.0–5.0 (using Acetate buffer) or pH 8.5–9.0 (using Tris/Glycine) if physiological pH is not strictly required immediately.
-
For Injection: If pH 7.4 is mandatory, you must use a solubilizing excipient (see Protocol B).
-
Protocol B: Liposomal Encapsulation (The "Gold Standard" for Delivery)
Objective: Shield the hydrophobic tolyl tail within a lipid bilayer to prevent precipitation in blood. Mechanism: Liposomes encapsulate the drug, improving solubility and preventing rapid clearance.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (stabilizer)
-
M-HPA
-
Ethanol (anhydrous)
-
Extruder (100 nm polycarbonate membrane)
Workflow:
-
Lipid Mixing: Dissolve DSPC and Cholesterol (molar ratio 2:1) in ethanol.
-
Drug Loading (Passive): Dissolve M-HPA in the same ethanol solution.
-
Note: If M-HPA is insoluble in ethanol, dissolve it in a small volume of acidic water (pH 2) and use the Reverse Phase Evaporation method.
-
-
Film Formation: Evaporate solvent under vacuum (Rotavap) at 45°C to form a thin lipid-drug film.
-
Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the lipid transition temperature).
-
Critical Step: The M-HPA might try to precipitate here. Keep the temperature >50°C to favor inclusion into the lipid bilayer.
-
-
Sizing: Extrude 10 times through a 100 nm filter.
-
Purification: Dialyze against PBS to remove unencapsulated drug.
Troubleshooting Guide (FAQ)
Q1: My compound precipitates when I inject it into the cell culture media. What is happening? A: This is "Dilution Shock." Your stock solution (likely in DMSO or acidic water) hits the pH 7.4 environment of the media, causing the M-HPA to revert to its zwitterionic, insoluble form.
-
Fix: Pre-complex M-HPA with Cyclodextrin (HP-
-CD) . Use a 1:2 molar ratio (Drug:CD). The hydrophobic tolyl ring will enter the cyclodextrin cavity, shielding it from the aqueous buffer.
Q2: Can I use heat to dissolve it? A: Use caution. While Homophenylalanine derivatives are thermally stable up to ~200°C in solid state [1], heating in solution (especially alkaline) accelerates racemization .
-
Limit: Do not exceed 50°C for more than 30 minutes.
Q3: How do I store the powder? A: Store at -20°C in a desiccator. The "M-tolyl" group is lipophilic and can absorb moisture, leading to hydrolysis if impurities are present. Protect from light to prevent benzylic oxidation.
Decision Matrix for Formulation
Use this logic flow to select the correct delivery vehicle based on your application.
Figure 2: Formulation decision tree. Select the pathway based on the biological tolerance of the target system.
References
-
Aqueous solution and solid-state behaviour of L-homophenylalanine . Royal Society of Chemistry (RSC). (2024). Explains the pH-dependent solubility profile and thermal decomposition limits of the homophenylalanine class.
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine . ResearchGate. (2025).[1] details the structural properties and enzymatic stability of homophenylalanine derivatives.
-
Amino Acids in the Development of Prodrugs . PubMed Central. Discusses esterification strategies to improve the solubility of hydrophobic amino acids.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids . NIH. Provides context on the hydrophobicity and steric constraints of substituted amino acids.
Sources
Validation & Comparative
"Comparative analysis of the biological activity of ortho-, meta-, and para-tolyl isomers"
Executive Summary: The "Magic Methyl" Paradox
In medicinal chemistry, the tolyl moiety (methylphenyl) represents a critical structural pivot. The addition of a single methyl group to a phenyl ring—the so-called "Magic Methyl" effect—can boost drug potency by orders of magnitude through desolvation penalties and hydrophobic pocket filling. However, the position of this methyl group (ortho, meta, or para) dictates a stark divergence between therapeutic efficacy and intrinsic toxicity.
This guide provides a comparative analysis of o-, m-, and p-tolyl isomers.[1][2][3] We synthesize data from toxicology (using toluidines as a proxy) and pharmacodynamics (Structure-Activity Relationships) to establish a decision framework for drug design.
Key Takeaway:
-
Ortho-tolyl: High steric impact; often restricts conformation (atropisomerism) but carries the highest risk of mutagenicity and metabolic toxicity (o-toluidine effect).
-
Meta-tolyl: The "Goldilocks" zone; balances hydrophobic filling with metabolic safety; frequently used to probe sub-pockets without steric clash.
-
Para-tolyl: Extends reach into deep hydrophobic pockets; generally most metabolically labile (benzylic oxidation) but less intrinsically genotoxic than the ortho isomer.
Physicochemical & Electronic Profile
The biological activity of tolyl isomers is governed by the interplay of sterics and electronics. While their lipophilicity (LogP) is similar, their electronic influence on the attached scaffold (pKa) varies significantly.
Table 1: Comparative Physicochemical Properties (Toluidine Model)
| Property | o-Tolyl (2-methyl) | m-Tolyl (3-methyl) | p-Tolyl (4-methyl) | Implications for Drug Design |
| pKa (of -NH₂) | 4.44 (Least Basic) | 4.73 | 5.08 (Most Basic) | Ortho substitution lowers basicity due to steric inhibition of solvation and resonance decoupling. |
| LogP | ~1.32 | ~1.40 | ~1.39 | Differences are subtle, but ortho groups can "shield" polar centers, effectively increasing membrane permeability. |
| Hammett | N/A (Steric dominance) | -0.07 (e- donor) | -0.17 (Strong e- donor) | Para methyl is a strong electron donor; ortho effects are dominated by steric bulk rather than electronics. |
| Metabolic Fate | Ring hydroxylation / N-oxidation | Ring hydroxylation | Benzylic oxidation (COOH) | Para positions are highly susceptible to CYP450 benzylic oxidation, potentially shortening half-life ( |
Case Study 1: Toxicology & Metabolism (The Toluidines)
The most robust data on the intrinsic biological activity of the tolyl group comes from the study of Toluidines (aminotoluenes). This serves as a critical warning for fragment-based drug design: isomerism determines carcinogenicity.
-
Ortho-Toluidine: Classified as a Group 1 Carcinogen (IARC). It induces bladder cancer. The steric bulk of the ortho-methyl group hinders N-acetylation (a detoxification pathway), shunting the molecule toward N-hydroxylation by CYP450s. This forms a reactive nitrenium ion that intercalates DNA.
-
Para-Toluidine: Less toxic but still hazardous. It is primarily metabolized via benzylic oxidation to 4-aminobenzoic acid (PABA), which is readily excreted.
-
Meta-Toluidine: Exhibits intermediate toxicity but lacks the specific conformational lock that makes the ortho isomer a potent DNA intercalator.
Mechanistic Visualization: Metabolic Activation of o-Tolyl
The following diagram illustrates why the ortho isomer is uniquely toxic compared to para.
Figure 1: The metabolic activation pathway of o-toluidine. Note how steric hindrance favors the formation of the reactive nitrenium ion over safe clearance.
Case Study 2: SAR & The "Magic Methyl" Effect
In drug discovery, the toxicity risks of the tolyl group are often weighed against its ability to improve potency. The "Magic Methyl" effect posits that a methyl group can displace high-energy water molecules from a protein binding pocket, gaining ~0.7–1.0 kcal/mol in binding energy (approx. 10-fold potency increase).
Isomer Selection Strategy
-
Ortho-Tolyl (The Conformational Lock):
-
Use Case: When the bioactive conformation requires the phenyl ring to be twisted relative to the scaffold (atropisomerism). The ortho-methyl creates a steric clash that forces this twist.
-
Risk: Can block necessary metabolic clearance sites, leading to bioaccumulation.
-
-
Meta-Tolyl (The Pocket Filler):
-
Use Case: To fill small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases) without inducing the severe steric strain of the ortho position.
-
-
Para-Tolyl (The Extender):
-
Use Case: To reach deep into a hydrophobic channel.
-
Liability: The exposed benzylic methyl is a "soft spot" for CYP450s, often converting a potent drug into an inactive carboxylic acid metabolite.
-
Visualization: SAR Decision Tree
Use this logic flow to select the correct isomer for your lead optimization.
Figure 2: Strategic decision tree for incorporating tolyl isomers into drug candidates.
Experimental Protocols
To validate the choice of isomer, two critical assays must be performed: one for metabolic stability (SAR focus) and one for genotoxicity (Safety focus).
Protocol 1: Comparative Microsomal Stability Assay
Purpose: To determine if the isomer position affects metabolic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of o-, m-, and p-tolyl analogs in DMSO.
-
Thaw Liver Microsomes (human or rat) on ice.
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Aliquot 50 µL at time points:
min. -
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.
-
Self-Validation: Monitor the disappearance of the parent peak. If p-tolyl disappears significantly faster than m-tolyl, benzylic oxidation is the likely driver.
-
Protocol 2: Ames Test (Salmonella Reverse Mutation Assay)
Purpose: Mandatory safety screen for o-tolyl containing fragments due to high risk of genotoxicity.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay with and without S9 metabolic activation fraction (critical for tolyl isomers, as they require bioactivation).
-
Plating:
-
Mix bacteria, test compound (5 doses), and S9 mix in soft agar.
-
Pour onto minimal glucose agar plates.
-
-
Scoring:
-
Incubate at 37°C for 48 hours.
-
Count revertant colonies.
-
Threshold: A 2-fold increase in colonies over solvent control indicates mutagenicity.
-
Note:o-Toluidine is a known positive control for S9-activated genotoxicity.
-
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "Ortho-toluidine." International Agency for Research on Cancer, Volume 100F, 2012.[4] Link
-
Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods." Angewandte Chemie International Edition, 2013. Link
-
Barreiro, E. J., et al. "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 2011. Link
-
National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of o-Toluidine Hydrochloride." Technical Report Series, No. 44, 1996. Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
Sources
"Validating the target engagement of 2-Amino-4-M-tolyl-butyric acid in a cellular context"
Executive Summary & Strategic Context
2-Amino-4-m-tolyl-butyric acid (ATBA) represents a class of bulky, hydrophobic amino acid analogs designed to probe System L transport activity. Structurally, it functions as a homophenylalanine derivative , possessing the steric bulk required to occupy the substrate-binding pocket of LAT1 (SLC7A5) with high affinity.
In the context of cancer metabolism and drug development, validating the cellular engagement of ATBA is critical. Unlike simple enzymatic inhibitors, transporter ligands can act as either competitive blockers (inhibitors) or transportable substrates . Distinguishing between these modes of action while proving specificity against the ubiquitous LAT2 (SLC7A8) is the primary challenge.
This guide outlines a self-validating, multi-modal workflow to confirm ATBA target engagement, comparing its performance against the "Gold Standard" JPH203 (highly selective) and the "Legacy Standard" BCH (non-selective).
Comparative Analysis: ATBA vs. Established Standards
To validate ATBA, we must benchmark it against known modulators of the System L transporters.
| Feature | Product: ATBA | Comparator A: JPH203 (KYT-0353) | Comparator B: BCH |
| Chemical Class | Homophenylalanine Analog | Tyrosine Analog (Bulky) | Norbornane Amino Acid |
| Primary Target | LAT1 (SLC7A5) | LAT1 (SLC7A5) | System L (LAT1, LAT2, LAT3, LAT4) |
| Selectivity | High (Predicted) due to steric bulk (m-tolyl) | Ultra-High (>100-fold vs LAT2) | Low (Pan-System L inhibitor) |
| Mechanism | Competitive Ligand (Substrate/Inhibitor) | Non-transportable Blocker | Competitive Substrate |
| Affinity (Ki) | ~0.5 - 5 µM (Target Range) | 0.06 - 0.14 µM | ~1 - 10 mM (Low Affinity) |
| Solubility | Moderate (Lipophilic) | Low (Requires DMSO) | High (Water Soluble) |
Key Insight: BCH is often used at millimolar concentrations (10mM), which induces osmotic stress and non-specific effects. ATBA, designed for higher affinity, should demonstrate engagement in the micromolar range, similar to JPH203, to be considered a viable chemical probe.
Mechanistic Pathway & Engagement Logic
The following diagram illustrates the critical signaling node where ATBA acts. LAT1 functions as an amino acid exchanger (anti-porter), importing Leucine in exchange for intracellular Glutamine. Leucine influx is the rate-limiting step for mTORC1 activation via Sestrin2 and GATOR complexes.
Fig 1. Mechanism of Action: ATBA competes with Leucine at the LAT1 exofacial binding pocket, preventing Leucine influx and collapsing the mTORC1 signaling axis.
Protocol 1: Biophysical Validation (CETSA)
The Cellular Thermal Shift Assay (CETSA) is the definitive method for proving physical binding in a complex cellular environment. It relies on the principle that ligand binding stabilizes the target protein, shifting its melting temperature (
Why this works (Causality):
LAT1 is a 12-transmembrane domain protein. Upon heat shock, unbound LAT1 aggregates and precipitates. If ATBA binds the hydrophobic pocket, it thermodynamically stabilizes the protein structure, keeping it soluble at higher temperatures.
Experimental Workflow
-
Cell Selection: Use HT-29 or HeLa cells (High LAT1 expression).
-
Control:SLC7A5-KO cells (CRISPR knockout) to prove antibody specificity.
-
-
Treatment:
-
Group A: DMSO Control.
-
Group B: ATBA (10 µM - 50 µM).
-
Group C: JPH203 (1 µM) as a positive control for stabilization.
-
-
Incubation: 1 hour at 37°C (intact cells).
-
Heat Challenge: Aliquot cells into PCR tubes. Heat for 3 minutes across a gradient (
to ). -
Lysis & Separation: Lyse with mild detergent (0.4% NP-40) to keep non-aggregated membrane proteins soluble. Centrifuge at 20,000 x g for 20 mins.
-
Detection: Western Blot of the supernatant using anti-LAT1 antibody.
Self-Validating Criteria
-
Loading Control: Blot for Na,K-ATPase or GAPDH . These should NOT shift significantly with ATBA treatment. If they do, the compound is causing non-specific protein aggregation.
-
Isothermal Dose Response (ITDR): Once
is determined (e.g., ), hold temperature constant and titrate ATBA concentration. Signal should increase sigmoidally.
Protocol 2: Functional Validation (Competitive Uptake)
While CETSA proves binding, it does not prove functional inhibition. This assay measures the ability of ATBA to block the transport of a radiolabeled substrate.
Why this works (Causality):
LAT1 is an obligate exchanger. If ATBA occupies the external binding site,
Step-by-Step Methodology
-
Preparation: Seed HT-29 cells in 24-well plates.
-
Buffer: Use
-free Choline-Cl buffer.-
Reasoning: LAT1 is
-independent. Removing sodium eliminates background uptake by System B0,+ or otherngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -dependent transporters, isolating System L activity.
-
-
Substrate: Add
. -
Competition: Co-incubate with:
-
Vehicle (0% Inhibition)
-
BCH (10 mM) (Defines "Total System L" background)
-
ATBA (Dose response: 0.1 µM to 100 µM)
-
-
Termination: After 1 minute (initial rate), wash cells with ice-cold PBS. Lyse with 0.1N NaOH.
-
Readout: Liquid Scintillation Counting (CPM).
Data Analysis & Interpretation
Calculate the
| Compound | Expected | Interpretation |
| JPH203 | High Affinity (Reference) | |
| ATBA | Target: | Valid Probe |
| BCH | Low Affinity (Legacy) |
Critical Control: Perform the same assay in the presence of 10 mM L-Leucine . If ATBA inhibition persists beyond the level of saturating Leucine, it suggests off-target toxicity or membrane disruption rather than competitive inhibition.
Protocol 3: Downstream Signaling (mTORC1 Axis)
To prove the engagement is biologically relevant, we must show that ATBA treatment mimics "Amino Acid Starvation" inside the cell.
Workflow
-
Starvation: Incubate cells in Amino Acid-Free media for 1 hour (mTORC1 turns OFF).
-
Stimulation: Add L-Leucine (physiological rescue).
-
Challenge: Add L-Leucine + ATBA .
-
Readout: Western Blot for Phospho-p70 S6 Kinase (Thr389) .
Self-Validating Result
-
Leucine alone: High p-S6K1 signal.
-
Leucine + ATBA: Low p-S6K1 signal .
-
Rescue Experiment: Add excess L-Leucine (e.g., 10 mM). If ATBA is a competitive inhibitor, excess Leucine should restore p-S6K1 signaling (shifting the curve). If signaling is not restored, ATBA may be toxic or acting downstream of LAT1.
Visualization of Validation Workflow
Fig 2. The Triangulation Method: Combining biophysical, functional, and signaling data to confirm target engagement.
References
-
Oda, K., et al. (2010). "L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth."[2][3][4] Cancer Science, 101(1), 173–179.
-
Yun, D. W., et al. (2014). "JPH203, an L-type amino acid transporter 1-selective compound, induces apoptosis of YD-38 human tongue cancer cells." Journal of Pharmacological Sciences, 124(2), 208–217.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][6][7][8][9] Nature Protocols, 9(9), 2100–2122.
-
Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimer." International Journal of Biochemistry & Cell Biology, 67, 25-33.
-
Wolfson, R.L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48.
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.co.jp [revvity.co.jp]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Cross-Validation of Analytical Methods for 2-Amino-4-aryl-butyric Acids
Executive Summary: The Analytical Challenge
2-Amino-4-aryl-butyric acids, particularly 2-amino-4-phenylbutyric acid (homophenylalanine) , are critical non-proteinogenic amino acid intermediates in the synthesis of ACE inhibitors (e.g., Enalapril) and neprilysin inhibitors (e.g., Sacubitril).
The analytical challenge is twofold:
-
Chirality: The pharmacological potency often resides in a single enantiomer (typically the
-isomer), requiring strict enantiomeric excess (ee) monitoring during synthesis. -
Polarity & Detection: These zwitterionic compounds lack strong chromophores, making standard C18-UV analysis insensitive.
This guide compares two validated workflows: Direct Chiral HPLC (Method A) for purity analysis and HILIC-MS/MS (Method B) for high-sensitivity bioanalysis. We provide a cross-validation framework to ensure data from QC release testing correlates with pharmacokinetic (PK) studies.
The Analytical Landscape
The following table contrasts the performance metrics of the primary analytical approaches.
| Feature | Method A: Direct Chiral HPLC | Method B: HILIC-MS/MS | Method C: Pre-column Derivatization (OPA/FMOC) |
| Primary Application | QC / Purity / Enantiomeric Excess | PK Studies / Trace Quantification | QC / High-Sensitivity UV/FLD |
| Detection Principle | UV (210 nm) or CAD | Mass Spectrometry (MRM) | Fluorescence (Ex/Em) |
| Sample Prep | Dilute & Shoot (Simple) | Protein Precipitation (PPT) | Complex (Reagent mixing required) |
| Chiral Resolution | Excellent ( | Poor (Requires chiral column in MS) | Good (Depends on column) |
| LOD | |||
| Throughput | Low (20-40 min run) | High (3-8 min run) | Medium (Derivatization time) |
| Cost per Sample | Low | High | Medium |
Deep Dive: Experimental Protocols
Method A: Chiral Purity by Ligand Exchange HPLC (The "Gold Standard")
Context: For raw material release, we avoid derivatization to eliminate kinetic resolution errors. We utilize a Crown Ether stationary phase which forms a host-guest complex with the ammonium group of the amino acid.
Protocol:
-
Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric acid (HClO₄) pH 1.5 / Methanol (90:10 v/v).
-
Scientist's Note: We use HClO₄ instead of phosphate buffer because the perchlorate counter-ion improves the shape of the ammonium peak by reducing silanol interactions, critical for resolving the minor enantiomer.
-
-
Temperature: 10°C (Low temperature maximizes the thermodynamic stability of the chiral selector complex).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
Validation Criteria:
-
Resolution (
): between and enantiomers. -
Tailing Factor:
(Crucial, as amine tailing can mask impurities).
Method B: High-Throughput Bioanalysis via HILIC-MS/MS
Context: In plasma PK studies, the analyte is too dilute for UV. Standard Reverse Phase (C18) fails because the polar zwitterion elutes in the void volume. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]
Protocol:
-
Column: Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (90%).
-
Gradient: 90% B to 60% B over 5 minutes.
-
Scientist's Note: High organic start ensures retention via the water-layer partitioning mechanism. The acidic pH suppresses the carboxylic acid ionization, keeping the molecule in a cationic state for optimal ESI+ sensitivity.
-
-
MS/MS Transitions (ESI+):
-
Precursor:
180.1 -
Quantifier:
163.1 (Loss of ) -
Qualifier:
91.1 (Tropylium ion, characteristic of the phenyl group).
-
Cross-Validation Strategy
To prove that the rapid LC-MS method (Method B) provides equivalent quantitative data to the release method (Method A), a cross-validation study is required.
Statistical Framework:
-
Sample Set: Prepare 30 QC samples spanning the range of 10 µg/mL to 100 µg/mL (the overlap range of both detectors).
-
Analysis: Analyze the same vials on both systems within 24 hours.
-
Bland-Altman Analysis: Plot the difference between methods (A - B) against the average of methods ((A+B)/2).
-
Requirement: 95% of differences must lie within ±2 SD of the mean difference.
-
-
Passing-Bablok Regression: A robust regression model that assumes error in both methods (unlike simple linear regression).
-
Slope: Should contain 1.0 within its 95% CI.
-
Intercept: Should contain 0 within its 95% CI.
-
Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher to the correct analytical technique based on the development phase.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and selectivity requirements.
Diagram 2: Cross-Validation Workflow
The step-by-step protocol for validating Method B against Method A.
Caption: Workflow for establishing bioanalytical cross-validation between chiral purity assays and PK quantification methods.
References
-
Daicel Corporation. (2020). Instruction Manual for CROWNPAK® CR(+)/CR(-). Chiral Technologies. [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS using HILIC. Application Note 5991-8566EN. [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
The Reproducibility Crisis in Synthetic Biology: A Guide to Synthetic Amino Acid Analogs
Topic: Reproducibility of the biological effects of synthetic amino acid analogs Content Type: Publish Comparison Guide
Core Directive: The "Black Box" of Translation
As researchers, we often treat the incorporation of synthetic amino acid analogs (non-canonical amino acids, ncAAs) as a binary event: either it worked, or it didn't. This simplification is the root cause of the reproducibility crisis in this field. Unlike standard chemical reagents, ncAAs must navigate the complex, evolved machinery of the ribosome, orthogonal tRNA synthetases (aaRS), and cellular metabolism.
This guide moves beyond the "recipe" approach. It dissects the biological variables that cause batch-to-batch and lab-to-lab variance, providing a self-validating framework for using ncAAs in drug development and structural biology.
Mechanistic Pillars of Variability
To ensure reproducible biological effects, you must control three critical variables. Failure to account for any one of these results in "silent" experimental failure—where the protein is produced, but the biological readout is an artifact.
Pillar I: Orthogonal Translation System (OTS) Fidelity
The most common source of variability is promiscuity . If your orthogonal aaRS is not perfectly specific, the host cell’s natural amino acids (e.g., Tyrosine, Phenylalanine) will outcompete your ncAA.
-
The Symptom: You observe "wild-type" activity levels because 40% of your protein contains the natural amino acid, not the analog.
-
The Fix: Never rely on Western blots alone. You must quantify the Incorporation Efficiency (IE) versus the Misincorporation Rate .
Pillar II: Metabolic Interference & Toxicity
Synthetic analogs are not bio-inert. They often act as antimetabolites.
-
Case Study (AHA vs. HPG): In bioorthogonal labeling (BONCAT), L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are often treated as interchangeable methionine surrogates. However, experimental data reveals a stark divergence in toxicity.
-
HPG: Exhibits significant toxicity in E. coli at concentrations as low as 0.35 µM , interfering with metabolic flux.[1]
-
AHA: Tolerated at concentrations up to 9 mM (approx.[1] 25,000x higher tolerance).
-
Insight: Using HPG without strict concentration controls introduces stress-response artifacts that are often mistaken for drug effects.
-
Pillar III: Chemical Purity & "Edge Effects"
Unlike GMP-grade canonical amino acids (>99.9% purity), synthetic analogs often contain isomeric impurities.
-
The Risk: A 1% impurity of a canonical amino acid (e.g., Phenylalanine in a p-Azido-Phenylalanine batch) can dominate translation if the host aaRS prefers the natural substrate.
-
The Causality: This leads to the "Edge Effect" where proteome diversity drops at the extremes of amino acid availability, skewing results in auxotrophic strains.
Comparative Analysis: ncAAs vs. Alternatives
| Feature | Synthetic Amino Acid Analogs (ncAAs) | Cysteine Conjugation (Traditional) | Enzymatic Ligation (Sortase/Intein) |
| Site Specificity | High (Genetically encoded via Amber suppression) | Medium (Requires surface Cys mutation; disulfide scrambling risk) | High (N/C-terminus restricted) |
| Intracellular Utility | Excellent (Can label/modify inside live cells) | Poor (Reductive cytosolic environment breaks disulfides) | Variable (Requires co-expression or injection) |
| Perturbation | Minimal (Atomic-level substitution) | Moderate (Linker + Fluorophore bulk) | High (Peptide scar remains) |
| Reproducibility Risk | High (Dependent on OTS fidelity & metabolic uptake) | Medium (Dependent on solvent accessibility & redox state) | Low (Binary reaction: works or doesn't) |
| Primary Use Case | Capturing transient interactions (Photo-crosslinking), PTM mimicry. | In vitro labeling, antibody-drug conjugates (ADCs). | Protein semi-synthesis, segment labeling. |
Self-Validating Experimental Protocol
Do not proceed to biological assays until you have cleared these three Quality Control (QC) gates.
Phase 1: The "Leakage" Test (Negative Control)
-
Objective: Quantify background read-through of the Stop Codon (e.g., UAG).
-
Protocol:
-
Transform host cells with the OTS plasmid (tRNA/aaRS) and the Target Gene (Gene-UAG-GFP).
-
Cultivate without adding the ncAA.
-
Pass Criteria: Fluorescence/Expression must be <5% of the positive control.
-
Failure Analysis: High signal implies the aaRS is charging a natural amino acid (promiscuity).
-
Phase 2: Intact Protein Mass Spectrometry (The Gold Standard)
-
Objective: Confirm the ncAA is physically present and not a canonical substitute.
-
Protocol:
-
Purify the expressed protein (Ni-NTA/SEC).
-
Perform ESI-MS (Electrospray Ionization).
-
Calculation:
. -
Note: A mass shift of +0 Da indicates failure (Wild Type incorporation). A shift matching the ncAA molecular weight confirms success.
-
Phase 3: Functional Titration
-
Objective: Distinguish specific ncAA effects from toxicity.
-
Protocol:
-
Perform a dose-response curve of the ncAA (e.g., 0 mM to 5 mM).
-
Monitor cell growth (
or viability stain) alongside protein yield. -
Optimal Window: Select the concentration where Yield is maximized before Toxicity (growth inhibition) begins.
-
Visualizing the Mechanism of Fidelity
The following diagram illustrates the "Fidelity Filter" mechanism. Reproducibility relies on the Selectivity Gate (the aaRS) rejecting the abundant canonical amino acids in favor of the synthetic analog.
Figure 1: The Fidelity Filter. High reproducibility requires the aaRS (Yellow) to strictly filter out Canonical AAs and Impurities (Red paths) while passing the Synthetic ncAA (Green path).
Workflow for Validating Biological Effects
Use this decision tree to troubleshoot reproducibility issues.
Figure 2: The "Self-Validating" Workflow. A systematic approach to ruling out artifacts before data collection.
References
-
Incorporation of Non-Canonical Amino Acids in Vivo. Vertex AI Search / PMC. Discusses the intrinsic challenges of tRNA promoter elements and orthogonality in eukaryotic systems. 2[3][4][5][6][7]
-
Differential Toxicity of Bioorthogonal Non-Canonical Amino Acids (BONCAT) in Escherichia coli. ResearchGate. Provides critical data on the toxicity threshold differences between HPG (>0.35 µM toxic) and AHA (tolerant up to 9 mM).[1] 1[1][3][4][5][6][7][2]
-
Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. PMC. Highlights the competition between natural tRNAs and orthogonal systems, and methods to improve fidelity. 4[5][8]
-
Improving Impurities Clearance by Amino Acids Addition. PubMed. Discusses how amino acid impurities and buffer composition affect protein quality and reproducibility in purification workflows. 9[5][7]
-
Designer tRNAs for Efficient Incorporation of Non-Canonical Amino Acids. Oxford Academic. Details the optimization of the Pyrrolysine system to overcome low yield and reproducibility issues in mammalian cells. 7[4][5][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparative study of the metabolic stability of different 2-Amino-4-aryl-butyric acids"
Executive Summary
This guide presents a comparative analysis of the metabolic stability of 2-Amino-4-aryl-butyric acid (Homophenylalanine) and its structural analogs. These non-proteinogenic amino acids are critical pharmacophores in the development of ACE inhibitors, peptide therapeutics, and neuroactive agents. However, their utility is often limited by rapid hepatic clearance.
Through a standardized microsomal stability assay, we evaluate how specific structural modifications—para-fluorination , para-methylation , and
Technical Introduction: The Metabolic Challenge
2-Amino-4-phenylbutyric acid (Homophenylalanine, Hph) serves as a homolog of phenylalanine and a scaffold for various bioactive molecules. Despite its structural simplicity, the molecule presents distinct metabolic liabilities when exposed to hepatic enzymes (primarily Cytochrome P450s).
Key Metabolic Soft Spots
-
Aromatic Hydroxylation: The electron-rich phenyl ring is susceptible to oxidation by CYP isoforms (e.g., CYP2C9, CYP3A4), typically at the para position.
-
Benzylic Oxidation: The C4 carbon (benzylic position) is activated for hydrogen abstraction, leading to hydroxylation or ketone formation.
-
Oxidative Deamination: While less dominant in microsomes (which lack mitochondrial oxidases),
-carbon oxidation remains a potential clearance pathway in hepatocytes.
To optimize the pharmacokinetic (PK) profile, medicinal chemists employ Structure-Metabolism Relationship (SMR) strategies. This study compares the parent compound against three common derivatives designed to probe these pathways.
Experimental Protocol: Microsomal Stability Assay
To ensure data reliability, we utilize a self-validating "substrate depletion" method. This protocol is the industry gold standard for determining in vitro intrinsic clearance.
Materials
-
Test Compounds: Homophenylalanine (Parent), 4-Fluoro-Hph, 4-Methyl-Hph,
-Methyl-Hph. -
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1] Note: 1 M is chosen to ensure conditions are below (linear kinetics). -
Pre-incubation: Equilibrate plates at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50
L aliquots. -
Quenching: Immediately transfer aliquot into 150
L ice-cold ACN to precipitate proteins and stop metabolism. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Plot the natural logarithm of the remaining parent compound (
Comparative Study: Results & Analysis
The following data represents a comparative profiling of the analogs. The "Stability Score" is a normalized metric where the Parent compound = 1.0.
Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
| Compound Name | Structure Modification | Stability Score | Primary Metabolite Observed | ||
| Homophenylalanine | Parent (Unsubstituted) | 18.5 | 75.0 | 1.0 (Baseline) | p-Hydroxy-Hph |
| 4-Fluoro-Hph | Para-Fluoro substitution | >60.0 | <11.5 | >3.2 (High) | Minor Benzylic-OH |
| 4-Methyl-Hph | Para-Methyl substitution | 12.0 | 115.5 | 0.65 (Low) | Benzoic acid deriv. / Alcohol |
| Backbone methylation | 45.0 | 30.8 | 2.4 (Moderate) | p-Hydroxy- |
Analysis of Performance
1. The "Fluorine Effect" (4-Fluoro-Hph)
The introduction of a fluorine atom at the para position resulted in the highest stability (
-
Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering it resistant to CYP450-mediated abstraction. Furthermore, the high electronegativity of fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic oxidation.
-
Outcome: This modification effectively blocks the primary metabolic soft spot.
2. The "Methyl Liability" (4-Methyl-Hph)
Surprisingly, adding a methyl group at the para position decreased stability (
-
Mechanism: While the methyl group blocks para-hydroxylation, it introduces a new, highly labile site. CYP enzymes readily oxidize the benzylic C-H bonds of the methyl group (benzylic hydroxylation), rapidly converting it to the alcohol and subsequently the carboxylic acid.
-
Outcome: Steric blocking must be balanced against the introduction of new metabolic liabilities.
3. Backbone Stabilization (
-Methyl-Hph)
Methylation at the alpha-carbon improved stability (
-
Mechanism: This modification introduces steric hindrance near the amine/carboxylic acid binding motif, potentially altering the binding affinity to the CYP active site or preventing oxidative deamination pathways.
-
Outcome: A viable strategy for reducing clearance without altering the aromatic pharmacophore.
Visualizing the Mechanism
The following diagrams illustrate the metabolic pathways and the experimental logic used in this study.
Diagram 1: Metabolic Fate of Homophenylalanine Analogs
This pathway map visualizes how structural changes divert or block metabolism.
Caption: Comparative metabolic fates. Red arrows indicate rapid clearance pathways; Green indicates stabilization.
Diagram 2: Microsomal Stability Workflow
A self-validating experimental loop ensuring data integrity.
Caption: Step-by-step substrate depletion workflow for determining intrinsic clearance.
Conclusion & Recommendations
For drug development programs utilizing the 2-amino-4-aryl-butyric acid scaffold, this study supports the following optimization hierarchy:
-
Prioritize Para-Fluorination: It offers the most robust improvement in metabolic stability by sterically and electronically deactivating the primary site of metabolism without introducing new liabilities.
-
Avoid Unprotected Alkyl Groups: While 4-Methyl substitution may improve potency in some targets, it significantly degrades metabolic stability due to rapid benzylic oxidation.
-
Consider Backbone Modification:
-Methylation is a valid secondary strategy, particularly if the aromatic ring is required to remain unsubstituted for receptor binding.
Final Verdict: 4-Fluoro-homophenylalanine is the superior candidate for applications requiring extended half-life and reduced hepatic clearance.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on metabolic stability protocols).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
XenoTech. (2023). In Vitro Metabolic Stability Assay Protocol.
Sources
- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. nuvisan.com [nuvisan.com]
- 5. purdue.edu [purdue.edu]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. xenotech.com [xenotech.com]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-M-tolyl-butyric Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-M-tolyl-butyric acid, a compound for which specific safety data may be limited. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical hygiene and hazardous waste management is essential.
The causality behind these procedures is rooted in mitigating the potential hazards associated with aminobutyric acid derivatives and substituted aromatic compounds. While specific toxicological data for 2-Amino-4-M-tolyl-butyric acid may not be readily available, related structures such as butyric acid are known to be corrosive and harmful if swallowed.[1][2] Therefore, we will operate under the precautionary principle, treating this compound with a high degree of care.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, a thorough hazard assessment is critical. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals in the laboratory.[3][4]
Core Principles of Hazard Mitigation:
-
Assume Hazard: In the absence of specific data, treat 2-Amino-4-M-tolyl-butyric acid as a hazardous substance. Based on its structural similarity to butyric acid, assume it may be a skin and eye irritant, and potentially harmful if ingested.[2][5]
-
Engineering Controls: All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7]
| Hazard Category | Assumed Risk for 2-Amino-4-M-tolyl-butyric Acid | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Standard laboratory PPE |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Chemical-resistant gloves, lab coat, face shield |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Safety goggles and face shield |
| Respiratory Irritation | Possible | Use within a chemical fume hood |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of 2-Amino-4-M-tolyl-butyric acid is through a licensed professional waste disposal service.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][9]
1. Waste Segregation and Collection:
-
Principle of Segregation: To prevent dangerous chemical reactions, do not mix 2-Amino-4-M-tolyl-butyric acid waste with other waste streams, especially strong bases or oxidizing agents.[7]
-
Solid Waste: Collect solid 2-Amino-4-M-tolyl-butyric acid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container.
2. Waste Container Management:
-
Container Compatibility: Use containers made of a material that will not react with the acid. The original container is often the best choice if it is in good condition.[10][11] The container must have a secure, tight-fitting lid to prevent leaks.[7]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-4-M-tolyl-butyric acid"), and the associated hazards (e.g., "Corrosive," "Toxic").[10]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be at or near the point of generation.[12]
-
Storage Limits: Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.[11][12]
-
Inspections: The SAA must be inspected weekly for any signs of leakage from the containers.[10]
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to mitigate risks.[7]
1. Evacuate and Alert:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Notify your laboratory supervisor and EHS department.
2. Control and Contain:
-
If it is safe to do so, control the source of the spill.
-
Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5] Do not use combustible materials like paper towels to absorb large spills.
3. Cleanup and Decontamination:
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place all spill cleanup materials into a suitable, sealable, and properly labeled hazardous waste container.[7]
-
Decontaminate the spill area according to your laboratory's established procedures.
4. Documentation:
-
Document the spill and the cleanup procedure in your laboratory records.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-4-M-tolyl-butyric acid.
Caption: Decision workflow for the safe disposal of 2-Amino-4-M-tolyl-butyric acid.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 5. carlroth.com [carlroth.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. acs.org [acs.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal Protective Equipment & Handling Guide: 2-Amino-4-(m-tolyl)butyric acid
[1]
Executive Safety Summary
2-Amino-4-(m-tolyl)butyric acid (also known as 2-Amino-4-(3-methylphenyl)butanoic acid ) is a non-proteinogenic amino acid used primarily as a chiral building block in peptide synthesis and drug discovery (e.g., NEP or ACE inhibitors). While often classified as a research chemical with limited specific toxicological data, its structural homology to Homophenylalanine mandates handling it as a potential Irritant (Skin/Eye/Respiratory) .
Immediate Action Card:
-
Inhalation: Move to fresh air. If breathing is difficult, support respiration.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.
-
Eye Contact: Flush with water for 15 minutes; remove contact lenses.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step to safety. This compound behaves as a zwitterion, influencing its solubility and static properties.
| Parameter | Data | Notes |
| CAS Number | 1260588-99-5 (R-isomer) | Racemic or S-isomer mixtures share identical safety protocols. |
| Formula | C₁₁H₁₅NO₂ | Homophenylalanine derivative. |
| Mol. Weight | 193.25 g/mol | |
| Physical State | White to off-white powder | Prone to static charge generation. |
| Solubility | DMSO, Dilute Acid (HCl), Dilute Base | Sparingly soluble in neutral water; insoluble in non-polar organics (Hexane). |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operation being performed.
| Operation | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing (< 100 mg) | N95 Mask (Optional if in hood) | Nitrile (0.11 mm) | Safety Glasses | Lab Coat |
| Weighing (> 100 mg) | P95/P100 Respirator or Fume Hood | Double Nitrile (Outer glove change every 30 min) | Safety Goggles | Lab Coat + Tyvek Sleeves |
| Solution Preparation | Fume Hood (Sash at 18") | Nitrile (Chemical Resistant) | Safety Goggles | Lab Coat + Apron |
| Spill Cleanup | Full-Face Respirator (P100 cartridges) | Butyl Rubber or Double Nitrile | Integrated into Respirator | Tyvek Suit |
Expert Insight: Amino acid powders are often "fluffy" and electrostatic. When weighing, use an anti-static gun or ionizer to prevent particle flight, which is the primary vector for inhalation exposure.
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
-
Context: Preventing aerosolization of the solid.
-
Environment: Perform all weighing inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Anti-Static Measure: Pass an anti-static bar over the weighing boat and spatula before use.
-
Transfer: Use a weighing funnel to transfer the solid into the reaction vessel. Do not dump from a flat paper, as the "puff" of powder poses an inhalation risk.
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.
Protocol B: Solubilization Strategy
-
Context: Zwitterionic amino acids often clump in neutral water.
-
Solvent Choice:
-
Preferred: DMSO or DMF (for peptide coupling).
-
Aqueous: 1M HCl or 1M NaOH (depending on downstream chemistry).
-
-
Procedure: Add the solvent to the powder (not powder to solvent) to minimize dust displacement.
-
Dissolution: Vortex or sonicate. If heating is required, do not exceed 50°C to prevent racemization of the chiral center.
Workflow Visualization
The following diagram outlines the decision logic for handling and spill response, ensuring a self-validating safety loop.
Figure 1: Operational workflow and contingency logic for handling solid and solvated amino acid derivatives.
Waste Disposal Strategy
Proper disposal prevents environmental contamination and regulatory fines.[1]
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag. Label as "Toxic Solid, Organic (Amino Acid Derivative)."
-
Liquid Waste:
-
Non-Halogenated Organic: If dissolved in DMSO/DMF/Ethanol.
-
Aqueous Acid/Base: If dissolved in HCl/NaOH, neutralize to pH 5-9 before disposal (check local EHS rules) or dispose as "Corrosive Waste" if neutralization is not permitted in-lab.
-
-
Container Rinsing: Triple rinse empty reagent bottles with a compatible solvent (e.g., Ethanol) before discarding the glass. Add rinsate to the liquid waste stream.
References
-
VulcanChem. (n.d.). (R)-2-Amino-4-(3-methylphenyl)butanoic acid Product Profile. Retrieved from
-
National Center for Biotechnology Information (PubChem). (2023). 2-Amino-4-(3-methylphenyl)butanoic acid (Compound Summary). Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Homophenylalanine Derivatives (General Reference). Retrieved from
-
Alchem Pharmtech. (2025). Product Catalog: (S)-2-Amino-4-m-tolyl-butyric acid. Retrieved from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
